ML358
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H26Cl3NO2 |
|---|---|
Molecular Weight |
430.8 g/mol |
IUPAC Name |
N-[[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methyl]cyclopentanamine;hydrochloride |
InChI |
InChI=1S/C21H25Cl2NO2.ClH/c1-2-25-20-12-16(13-24-18-5-3-4-6-18)11-19(23)21(20)26-14-15-7-9-17(22)10-8-15;/h7-12,18,24H,2-6,13-14H2,1H3;1H |
InChI Key |
ZAMVVVGRBNNUSR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC2CCCC2)Cl)OCC3=CC=C(C=C3)Cl.Cl |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2CCCC2)Cl)OCC3=CC=C(C=C3)Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ML358; ML-358; ML 358; |
Origin of Product |
United States |
Foundational & Exploratory
ML358: A Selective Small Molecule Inhibitor of the SKN-1 Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of ML358, a potent and selective inhibitor of the Caenorhabditis elegans transcription factor SKN-1. This document details the regulatory pathways of SKN-1, its mammalian homolog Nrf2, the quantitative characteristics of this compound, and the experimental protocols utilized in its discovery and validation.
Introduction to SKN-1
The transcription factor SKN-1 in the nematode C. elegans is a crucial regulator of embryonic development and the oxidative stress response.[1] It is the functional ortholog of the mammalian Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of cellular detoxification and antioxidant defenses.[1] Both SKN-1 and Nrf2 are activated by oxidative stress and induce the expression of a battery of cytoprotective genes, including phase II detoxification enzymes. However, the regulatory mechanisms governing SKN-1 and Nrf2 have distinct differences, making SKN-1 a promising and selective target for developing novel anthelmintics that could counteract growing drug resistance in parasitic nematodes.[1][2] this compound was identified as a first-in-class small molecule inhibitor of the SKN-1 pathway, offering a valuable chemical probe to study SKN-1 function and a potential lead for adjuvant therapies to enhance the efficacy of existing anthelmintics.[1][2]
Signaling Pathways
The C. elegans SKN-1 Regulatory Pathway
SKN-1 activity is tightly controlled through post-translational modifications and protein-protein interactions that lead to its degradation under basal conditions. Unlike its mammalian counterpart, which is primarily regulated by KEAP1, the principal negative regulator of SKN-1 is the WD40-repeat protein WDR-23.[2] WDR-23 acts as a substrate receptor for a CUL4/DDB1 E3 ubiquitin ligase complex, targeting SKN-1 for polyubiquitination and subsequent degradation by the proteasome.[3]
Several upstream signaling cascades also modulate SKN-1 activity. The insulin/IGF-1 signaling (IIS) pathway negatively regulates SKN-1; activation of the DAF-2 receptor leads to the activation of kinases AKT-1 and SGK-1, which phosphorylate and inhibit SKN-1, preventing its accumulation in the nucleus.[3][4] Conversely, the p38 MAPK pathway can activate SKN-1 in response to certain stressors, promoting its nuclear translocation and target gene expression.[5][6] this compound acts to inhibit this pathway, preventing the transcriptional activation of SKN-1 target genes.[7]
The Mammalian Nrf2 Regulatory Pathway
In mammals, Nrf2 is the primary regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (KEAP1).[8] KEAP1 functions as a substrate adaptor for a CUL3-based E3 ubiquitin ligase, which continuously targets Nrf2 for proteasomal degradation.[8] When the cell is exposed to oxidative or electrophilic stress, reactive cysteine residues on KEAP1 are modified. This modification leads to a conformational change in KEAP1, disrupting its ability to ubiquitinate Nrf2.[9] Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. There, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[9] this compound is highly selective for the SKN-1 pathway and is inactive against this homologous Nrf2 pathway.[1]
Quantitative Data for this compound
This compound was identified and characterized as a potent and selective inhibitor of the SKN-1 pathway. Its key quantitative metrics are summarized below.
| Parameter | Value | Species / System | Comments | Reference |
| Potency (IC50) | 0.24 µM | C. elegans | Inhibition of gst-4 reporter in a SKN-1 gain-of-function strain. | [1] |
| Maximal Effect (Emax) | 100% | C. elegans | Complete inhibition of the gst-4 reporter signal. | [1] |
| Toxicity (LC50) | > 64 µM | C. elegans | Demonstrates a significant therapeutic window. | [1] |
| Toxicity (LC50) | > 5.0 µM | Fa2N-4 human hepatocytes | Low toxicity in immortalized human liver cells. | [1] |
| Nrf2 Activity | Inactive | Human Nrf2 pathway | No significant inhibition observed up to 10 µM. | [7] |
Experimental Protocols
High-Throughput Screening for SKN-1 Inhibitors (Primary Assay)
This protocol outlines the primary high-throughput screen used to identify inhibitors of the constitutively active SKN-1 pathway.
Methodology:
-
Strain Maintenance: The C. elegans strain used is a SKN-1 gain-of-function (GoF) mutant, wdr-23(tm1817), which carries an integrated reporter transgene Pgst-4::GFP. The loss of the negative regulator wdr-23 leads to constitutive activation of SKN-1 and high baseline expression of GFP from the gst-4 promoter.
-
Worm Preparation: A synchronized population of L1 larvae is prepared by standard bleaching of gravid adult hermaphrodites to isolate eggs, followed by hatching in M9 buffer.
-
Assay Plate Preparation: Synchronized L1 larvae are dispensed into 384-well microtiter plates at a density of approximately 25 worms per well in a total volume of 50 µL of assay buffer containing OP50 E. coli as a food source.
-
Compound Addition: Test compounds from a chemical library are added to the wells to a final concentration of approximately 10 µM. Control wells contain DMSO vehicle only.
-
Incubation: Plates are incubated for 16-18 hours at 20°C to allow for worm development and reporter expression.
-
Imaging and Analysis: Following incubation, plates are imaged using an automated fluorescence microscope. Image analysis software is used to quantify the integrated GFP fluorescence intensity per well.
-
Hit Identification: Wells showing a statistically significant reduction in GFP fluorescence compared to DMSO controls are identified as primary hits. These compounds are then selected for further validation and dose-response analysis.
Oxidative Stress Sensitization Assay (Secondary Assay)
This assay is used to confirm that inhibitors of the SKN-1 pathway, like this compound, sensitize wild-type worms to oxidative stress.
Methodology:
-
Worm Preparation: A synchronized population of wild-type (N2 Bristol) L4 larvae or young adult worms is prepared.
-
Compound Pre-incubation: Worms are incubated with a specific concentration of this compound (or vehicle control) on NGM plates seeded with OP50 E. coli for a defined period (e.g., 4-6 hours).
-
Oxidant Exposure: The worms are then transferred to liquid M9 buffer in 96-well plates. The pro-oxidant juglone is added to the wells at a concentration known to induce stress (e.g., 38 µM).
-
Survival Scoring: The plates are incubated at 20°C, and worm survival is scored at regular intervals (e.g., every hour) under a dissecting microscope. Worms are considered dead if they do not respond to a gentle touch with a platinum wire pick.
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between this compound-treated and vehicle-treated populations is determined using the log-rank test. A significant decrease in survival for the this compound-treated group indicates sensitization to oxidative stress.
Representative Chemical Synthesis of this compound
This compound is N-(4-hydroxy-3-methoxybenzyl)-1-phenyl-1H-pyrazole-5-carboxamide. While the exact protocol from the discovery team is proprietary, a representative synthesis can be proposed based on standard organic chemistry principles for amide bond formation. This involves the coupling of a pyrazole carboxylic acid with a substituted benzylamine.
Proposed Two-Step Synthesis:
-
Step 1: Synthesis of 1-phenyl-1H-pyrazole-5-carboxylic acid. This intermediate can be synthesized via several established routes for pyrazole formation. A common method involves the condensation of a 1,3-dicarbonyl compound equivalent with phenylhydrazine, followed by oxidation of the resulting pyrazoline if necessary, and subsequent hydrolysis of an ester group to yield the carboxylic acid.
-
Step 2: Amide Coupling. The 1-phenyl-1H-pyrazole-5-carboxylic acid is coupled with 4-(aminomethyl)-2-methoxyphenol (vanillamine). This is a standard amide bond formation reaction that can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with the amine. Alternatively, peptide coupling reagents like HATU or HBTU can be used to directly facilitate the reaction between the carboxylic acid and the amine in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The final product, this compound, would be purified using column chromatography.
Conclusion
This compound is a highly selective and potent inhibitor of the C. elegans SKN-1 pathway. Its discovery provides a powerful tool for dissecting the complex regulation and diverse functions of SKN-1 in stress resistance, detoxification, and aging. The distinct regulatory mechanisms between SKN-1 and its mammalian homolog Nrf2, exploited by this compound's selectivity, underscore the potential for developing targeted anthelmintic therapies. The data and protocols presented in this guide offer a foundational resource for researchers aiming to utilize this compound as a chemical probe or to explore the SKN-1 pathway as a therapeutic target.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of this compound, a Selective Small Molecule Inhibitor of the SKN-1 Pathway Involved in Drug Detoxification and Resistance in Nematodes. | Semantic Scholar [semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high throughput screen for inhibitors of nematode detoxification genes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Skp1 Homologs SKR-1/2 Are Required for the Caenorhabditis elegans SKN-1 Antioxidant/Detoxification Response Independently of p38 MAPK | PLOS Genetics [journals.plos.org]
ML358: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery and initial characterization of ML358, a first-in-class selective inhibitor of the Caenorhabditis elegans SKN-1 pathway. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development, with a focus on anthelmintic resistance.
Introduction
The increasing prevalence of resistance to current anthelmintic drugs poses a significant threat to global human and animal health. The transcription factor SKN-1 in nematodes, a homolog of mammalian Nrf2, plays a crucial role in regulating genes involved in detoxification and stress resistance, making it a promising target for novel therapeutics to combat resistance. This compound (also referred to as compound 17 in the primary literature) was identified through a high-throughput screen as a potent and selective inhibitor of the SKN-1 pathway, demonstrating the potential to sensitize nematodes to existing anthelmintics.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of this compound.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Assay System |
| IC50 | 0.24 µM | C. elegans Pgst-4::GFP reporter assay |
| Emax | 100% | C. elegans Pgst-4::GFP reporter assay |
Table 2: Selectivity and Cytotoxicity of this compound
| Parameter | Value | Assay System | Fold Selectivity |
| C. elegans LC50 | > 64 µM | Wild-type C. elegans | > 267-fold |
| Fa2N-4 Hepatocyte LC50 | > 5.0 µM | Immortalized human hepatocytes | > 20-fold |
| Nrf2 Activity | Inactive | Mammalian Nrf2 reporter assay | - |
| Non-specific heat shock inhibition | > 64 µM | C. elegans Phsp-16.2 reporter | > 267-fold |
Signaling Pathways
The following diagrams illustrate the targeted SKN-1 signaling pathway in C. elegans and the homologous Nrf2 pathway in mammals, which this compound does not inhibit.
Caption: The SKN-1 signaling pathway in C. elegans and the inhibitory action of this compound.
Caption: The homologous Nrf2 signaling pathway in mammals, which is not inhibited by this compound.
Experimental Protocols
The following are representative protocols for the key experiments involved in the discovery and characterization of this compound, based on published information.
High-Throughput Screening (HTS) for Inhibitors of the SKN-1 Pathway
This protocol describes a whole-animal, image-based high-throughput screen using a C. elegans strain expressing a green fluorescent protein (GFP) reporter driven by the gst-4 promoter (Pgst-4::GFP), a downstream target of SKN-1.
Objective: To identify small molecules that inhibit the juglone-induced activation of the SKN-1 pathway, measured by a decrease in Pgst-4::GFP expression.
Materials:
-
C. elegans strain expressing Pgst-4::GFP.
-
Synchronized L4-stage worms.
-
96- or 384-well microplates.
-
Liquid handling robotics.
-
High-content imaging system.
-
Small molecule library.
-
Juglone (5-hydroxy-1,4-naphthoquinone).
-
M9 buffer.
-
S-medium.
-
E. coli OP50.
Procedure:
-
Worm Synchronization and Culture: Synchronize C. elegans to the L4 larval stage using standard methods (e.g., hypochlorite treatment).
-
Assay Plate Preparation: Using liquid handling robotics, dispense synchronized L4 worms in S-medium with E. coli OP50 into the wells of the microplates.
-
Compound Addition: Transfer small molecules from the library to the assay plates to achieve the desired final concentration. Include appropriate controls (e.g., DMSO vehicle control, positive control with a known inhibitor if available).
-
Induction of SKN-1 Pathway: Add juglone to all wells (except negative controls) to a final concentration known to induce a robust Pgst-4::GFP signal.
-
Incubation: Incubate the plates at 20°C for a predetermined period to allow for compound action and GFP expression.
-
Imaging: Acquire images of the worms in each well using an automated high-content imaging system. Capture both brightfield and GFP fluorescence channels.
-
Image Analysis: Utilize image analysis software to identify individual worms and quantify the mean GFP fluorescence intensity per worm.
-
Hit Identification: Normalize the GFP intensity data to controls. Identify "hits" as compounds that cause a statistically significant reduction in juglone-induced GFP expression without causing toxicity (as assessed by brightfield morphology and motility).
Caption: A logical workflow for the high-throughput screening of this compound.
C. elegans Pgst-4::GFP Reporter Confirmatory Assay
This protocol is for confirming the activity of hit compounds from the primary screen and determining their potency (IC50).
Objective: To confirm the inhibitory activity of this compound on the SKN-1 pathway and calculate its IC50.
Materials:
-
C. elegans strain expressing Pgst-4::GFP.
-
Synchronized L4-stage worms.
-
96-well microplates.
-
This compound.
-
Juglone.
-
M9 buffer.
-
S-medium.
-
E. coli OP50.
-
Plate reader with fluorescence detection or high-content imager.
Procedure:
-
Prepare Serial Dilutions of this compound: Prepare a dilution series of this compound in DMSO or another appropriate solvent.
-
Assay Setup: Dispense synchronized L4 worms in S-medium with E. coli OP50 into 96-well plates.
-
Compound Addition: Add the serial dilutions of this compound to the wells. Include positive (juglone only) and negative (vehicle only) controls.
-
Induction: Add juglone to all wells except the negative control.
-
Incubation: Incubate the plates at 20°C.
-
Fluorescence Measurement: After the incubation period, measure the GFP fluorescence in each well using a plate reader or by imaging and quantifying fluorescence as in the HTS protocol.
-
Data Analysis: Subtract the background fluorescence (negative control) from all readings. Normalize the data to the positive control (100% activity). Plot the normalized response versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mammalian Nrf2 Selectivity Assay
This protocol is to assess the selectivity of this compound for the nematode SKN-1 pathway over the homologous mammalian Nrf2 pathway.
Objective: To determine if this compound inhibits the activation of the mammalian Nrf2 pathway.
Materials:
-
A human cell line (e.g., HepG2) stably transfected with an Nrf2-responsive reporter construct (e.g., ARE-luciferase).
-
This compound.
-
An Nrf2 activator (e.g., sulforaphane).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cell line into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include appropriate vehicle controls.
-
Nrf2 Activation: After a short pre-incubation with this compound, add the Nrf2 activator (sulforaphane) to the wells.
-
Incubation: Incubate the cells for a period sufficient to induce reporter gene expression (e.g., 16-24 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to the vehicle control. If this compound does not significantly reduce the sulforaphane-induced luciferase signal, it is considered selective for the SKN-1 pathway.
Cytotoxicity Assays
4.4.1. C. elegans Lethality Assay
Objective: To determine the concentration of this compound that is lethal to C. elegans (LC50).
Materials:
-
Wild-type (N2) C. elegans.
-
Synchronized L4-stage worms.
-
96-well plates.
-
This compound.
-
S-medium with E. coli OP50.
Procedure:
-
Assay Setup: Dispense synchronized L4 worms into 96-well plates with S-medium and E. coli OP50.
-
Compound Addition: Add a range of concentrations of this compound to the wells.
-
Incubation: Incubate the plates at 20°C for a defined period (e.g., 24 or 48 hours).
-
Assessment of Viability: Score the number of live and dead worms in each well. Worms that do not respond to a gentle touch with a platinum wire pick are considered dead.
-
Data Analysis: Calculate the percentage of lethality at each concentration and determine the LC50 value.
4.4.2. Fa2N-4 Immortalized Human Hepatocyte Cytotoxicity Assay
Objective: To assess the cytotoxicity of this compound in a human cell line.
Materials:
-
Fa2N-4 immortalized human hepatocytes.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
This compound.
-
A cell viability assay reagent (e.g., CellTiter-Glo®, MTT).
Procedure:
-
Cell Seeding: Seed Fa2N-4 cells into 96-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a standard duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells and determine the LC50 value.
Conclusion
This compound is a valuable chemical probe for studying the SKN-1 pathway in nematodes. Its discovery and initial characterization have demonstrated its potential as a lead compound for the development of novel anthelmintics that could help overcome the growing problem of drug resistance. The data and protocols presented in this guide provide a comprehensive resource for researchers working in this field. Further studies on the in vivo efficacy and mechanism of action of this compound are warranted.
References
The Impact of ML358 on Nematode Drug Detoxification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of ML358, a selective small molecule inhibitor of the SKN-1 pathway, on drug detoxification mechanisms in nematodes, primarily focusing on the model organism Caenorhabditis elegans. This document summarizes key quantitative findings, details relevant experimental methodologies, and visualizes the underlying biological pathways and workflows.
Introduction: Targeting Drug Resistance in Nematodes
The increasing prevalence of resistance to anthelmintic drugs in parasitic nematodes poses a significant threat to both human and animal health. A key mechanism of this resistance is the rapid detoxification and export of xenobiotics, a process heavily regulated by the transcription factor SKN-1, the nematode ortholog of mammalian Nrf2. SKN-1 orchestrates the expression of a suite of detoxification genes, including glutathione S-transferases (GSTs), which play a crucial role in conjugating drugs and facilitating their removal.
This compound has been identified as a first-in-class, potent, and selective inhibitor of the SKN-1 pathway in C. elegans. By blocking this critical detoxification pathway, this compound has shown promise in sensitizing nematodes to existing anthelmintic drugs, potentially reversing resistance and enhancing therapeutic efficacy. This guide explores the molecular basis of this compound's action and provides a framework for its further investigation.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's activity and toxicity.
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Organism/Cell Line | Description |
| IC50 | 0.24 µM | C. elegans | Concentration of this compound that inhibits 50% of SKN-1 pathway activity, as measured by a gst-4p::GFP reporter assay. |
| Emax | 100% | C. elegans | Maximum inhibitory effect of this compound on the SKN-1 pathway. |
Table 2: Toxicity Profile of this compound
| Parameter | Value | Organism/Cell Line | Description |
| LC50 | > 64 µM | C. elegans | Lethal concentration of this compound that results in 50% mortality of the nematode population. The high value indicates low toxicity. |
| LC50 | > 5.0 µM | Fa2N-4 human hepatocytes | Lethal concentration of this compound that results in 50% mortality of immortalized human liver cells, indicating low cytotoxicity in a mammalian cell line. |
Signaling Pathway: The SKN-1 Detoxification Cascade and this compound's Point of Intervention
The SKN-1 pathway is a central regulator of the oxidative stress response and xenobiotic detoxification in C. elegans. Under basal conditions, SKN-1 is negatively regulated in the cytoplasm. Upon exposure to stressors such as drugs or reactive oxygen species, SKN-1 translocates to the nucleus and activates the transcription of its target genes. This compound acts as an inhibitor of this pathway, preventing the downstream expression of detoxification enzymes.
The SKN-1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of this compound on drug detoxification in C. elegans.
gst-4p::GFP Reporter Assay for SKN-1 Inhibition
This assay quantitatively measures the activity of the SKN-1 pathway by monitoring the expression of a green fluorescent protein (GFP) reporter driven by the promoter of the gst-4 gene, a well-established downstream target of SKN-1.
Materials:
-
C. elegans strain carrying the gst-4p::GFP reporter transgene.
-
Nematode Growth Medium (NGM) agar plates.
-
E. coli OP50 bacteria.
-
This compound stock solution in DMSO.
-
M9 buffer.
-
Microplate reader with fluorescence detection or a fluorescence microscope with a camera.
Procedure:
-
Synchronize a population of gst-4p::GFP worms to the L1 larval stage.
-
Seed NGM plates with E. coli OP50.
-
Add this compound to the NGM agar at various concentrations. A DMSO vehicle control should also be prepared.
-
Transfer the synchronized L1 larvae to the prepared plates.
-
Incubate the plates at 20°C for 48-72 hours, allowing the worms to develop to the L4 or young adult stage.
-
To induce SKN-1 activity, expose the worms to an oxidative stressor (e.g., 5 mM juglone in M9 buffer for 2 hours).
-
Wash the worms off the plates with M9 buffer and transfer them to a 96-well microplate.
-
Measure the GFP fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~520 nm). Alternatively, capture fluorescence images of individual worms using a microscope and quantify the intensity using image analysis software.
-
Normalize the fluorescence readings to the number of worms or a control reporter.
-
Calculate the IC50 of this compound by plotting the percentage of inhibition of GFP expression against the log of the this compound concentration.
Anthelmintic Sensitization Assay
This assay determines the ability of this compound to sensitize C. elegans to the effects of an anthelmintic drug, such as ivermectin.
Materials:
-
Wild-type C. elegans (e.g., N2 strain).
-
NGM agar plates.
-
E. coli OP50 bacteria.
-
This compound stock solution in DMSO.
-
Anthelmintic drug (e.g., ivermectin) stock solution.
-
M9 buffer.
Procedure:
-
Prepare NGM plates containing a fixed, sub-lethal concentration of this compound.
-
Prepare a second set of plates with a range of concentrations of the anthelmintic drug.
-
Prepare a third set of plates containing both the fixed concentration of this compound and the range of concentrations of the anthelmintic drug.
-
Include a vehicle control (DMSO) plate.
-
Synchronize wild-type worms to the L1 stage and transfer them to the prepared plates.
-
Incubate the plates at 20°C.
-
Assess the phenotype of the worms daily for several days. Phenotypes to score include larval arrest, paralysis, and death.
-
Determine the concentration of the anthelmintic drug required to cause a specific phenotype (e.g., 50% larval arrest) in the presence and absence of this compound. A significant decrease in this concentration in the presence of this compound indicates sensitization.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for screening and validating SKN-1 inhibitors and the logical relationship of this compound's effect on drug detoxification.
Workflow for the discovery and validation of SKN-1 inhibitors.
Logical flow of this compound's effect on anthelmintic resistance.
Conclusion and Future Directions
This compound represents a promising new tool for combating anthelmintic resistance in nematodes. Its ability to selectively inhibit the SKN-1 detoxification pathway at non-toxic concentrations highlights its potential as an adjuvant therapy to enhance the efficacy of existing drugs. Further research should focus on elucidating the precise molecular interactions between this compound and the components of the SKN-1 pathway. Additionally, studies in parasitic nematode species of veterinary and clinical importance are warranted to validate the translational potential of this compound. The experimental frameworks provided in this guide offer a solid foundation for these future investigations.
Unraveling the Downstream Effects of ML358: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive investigation into the downstream targets and cellular effects of the chimeric molecule CM358, a novel anti-cancer agent. Initial inquiries regarding "ML358" suggest a likely reference to CM358, a compound synthesized through an amide bond formation between the Topoisomerase II (Topo II) inhibitor amonafide and the DNA mustard alkylating agent chlorambucil. This dual-action molecule is designed to induce significant cytotoxicity in cancer cells by simultaneously targeting DNA replication and integrity through two distinct mechanisms. This guide will delve into the signaling pathways activated by this dual insult, present quantitative data on its cellular effects, provide detailed experimental protocols for studying these effects, and visualize the key cellular processes using logical diagrams.
Introduction: The Dual-Threat Mechanism of CM358
CM358 represents a strategic approach in anti-cancer therapy by combining two established cytotoxic mechanisms into a single molecule.
-
Topoisomerase II Inhibition: The amonafide component of CM358 targets Topoisomerase II, an essential enzyme for resolving DNA topological challenges during replication and transcription. By stabilizing the Topo II-DNA cleavage complex, amonafide prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks (DSBs).
-
DNA Alkylation: The chlorambucil moiety is an alkylating agent that covalently attaches alkyl groups to DNA bases, primarily guanine. This action can lead to DNA cross-linking, base mispairing, and DNA strand breaks, further disrupting DNA replication and transcription.
The synergistic or additive effects of these two mechanisms are hypothesized to overwhelm the cell's DNA damage response (DDR) and repair capabilities, ultimately leading to cell death.
Primary Downstream Signaling Pathways
The profound DNA damage induced by CM358 triggers a cascade of downstream signaling events, primarily centered around the DNA Damage Response (DDR) pathway. This complex network of proteins senses DNA lesions, signals their presence, and mediates a cellular response that includes cell cycle arrest and apoptosis.
DNA Damage Response (DDR) Pathway
Upon induction of DNA double-strand breaks (DSBs) by the amonafide component and DNA adducts/crosslinks by the chlorambucil component, the cell activates the DDR pathway. Key sensor proteins, such as the MRN complex (MRE11-RAD50-NBS1) for DSBs and other proteins for alkylation damage, recognize the DNA lesions. This recognition initiates a signaling cascade primarily orchestrated by the master kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).
-
ATM Activation: Primarily activated by DSBs, ATM phosphorylates a multitude of downstream targets to initiate cell cycle checkpoints and DNA repair.
-
ATR Activation: Responds to a broader range of DNA damage, including stalled replication forks that can result from DNA adducts.
These kinases, in turn, activate downstream effector kinases like CHK1 and CHK2, which are critical for propagating the damage signal and enforcing cell cycle arrest.
Cell Cycle Arrest
A crucial downstream effect of DDR activation is the transient arrest of the cell cycle. This provides the cell with an opportunity to repair the damaged DNA before proceeding with division, thereby preventing the propagation of mutations. The key regulators of CM358-induced cell cycle arrest are the cyclin-dependent kinase (CDK) inhibitors, which are often activated by p53.
-
G1/S Checkpoint: Activation of p53 leads to the transcription of p21 (CDKN1A), a potent inhibitor of CDK2/cyclin E complexes, thus halting the cell cycle at the G1/S transition.
-
G2/M Checkpoint: The ATM/ATR-CHK1/CHK2 signaling axis can inhibit the activity of the Cdc25 phosphatase family. Inhibition of Cdc25 prevents the activation of CDK1/cyclin B, which is necessary for entry into mitosis, leading to arrest at the G2/M checkpoint.
Apoptosis
If the DNA damage induced by CM358 is too severe to be repaired, the cell will undergo programmed cell death, or apoptosis. The tumor suppressor protein p53 is a central player in this process. Upon activation by the DDR pathway, p53 can induce apoptosis through the transcriptional activation of pro-apoptotic genes, such as BAX and PUMA, which are members of the Bcl-2 family. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately resulting in the systematic dismantling of the cell.
Quantitative Data on Cellular Effects
While specific quantitative data for CM358 is emerging, the effects of its parent compounds and other dual-acting agents provide insight into the expected cellular responses. The following table summarizes typical quantitative outcomes observed in cancer cell lines treated with Topoisomerase II inhibitors and DNA alkylating agents.
| Parameter | Assay | Typical Observation | Quantitative Measure |
| Cell Viability | MTT/XTT Assay | Dose-dependent decrease in cell viability | IC50 (nM to µM range) |
| Apoptosis | Annexin V/PI Staining | Increase in early and late apoptotic populations | % of Apoptotic Cells |
| DNA Damage | γH2AX Foci Formation | Increase in the number of γH2AX foci per cell | Foci per nucleus |
| Cell Cycle Arrest | Propidium Iodide Staining & Flow Cytometry | Accumulation of cells in G2/M and/or G1 phases | % of Cells in each phase |
| Caspase Activation | Caspase-3/7 Activity Assay | Increased caspase activity | Fold change in luminescence/fluorescence |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the downstream effects of CM358.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of CM358 on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CM358 (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to attach overnight.
-
Treat cells with various concentrations of CM358 or vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature in the dark for 30 minutes.
-
Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.
Apoptosis Detection by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by CM358.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CM358
-
PBS
-
Trypsin-EDTA (use a gentle formulation if cells are sensitive)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with CM358 as described for the cell cycle analysis.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate gating to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
CM358, by virtue of its dual mechanism of action, represents a potent strategy for inducing cancer cell death. Its downstream effects are primarily mediated through the comprehensive activation of the DNA Damage Response pathway, leading to cell cycle arrest and, ultimately, apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and quantify the cellular and molecular consequences of treatment with this and similar chimeric anti-cancer agents. Further studies are warranted to fully elucidate the unique signaling signatures and potential therapeutic applications of CM358.
In-depth Technical Guide to ML358: A Selective SKN-1 Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML358 is a first-in-class, potent, and selective small molecule inhibitor of the SKN-1 pathway in nematodes.[1][2] Identified through high-throughput screening, this compound has emerged as a valuable chemical probe for studying the biology of SKN-1, a transcription factor crucial for stress response and detoxification in these organisms. Notably, this compound displays selectivity for the nematode SKN-1 pathway over the homologous mammalian Nrf2 pathway, highlighting its potential as a starting point for the development of novel anthelmintics that could act as adjuvants to current therapies.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound.
Chemical Structure and Properties
This compound is chemically identified as N-((2-chloro-5-ethoxy-4-((cyclopentylamino)methyl)phenyl)methyl)-4-chlorobenzamide. Its fundamental properties are summarized in the tables below.
Chemical Identity
| Property | Value |
| IUPAC Name | N-((2-chloro-5-ethoxy-4-((cyclopentylamino)methyl)phenyl)methyl)-4-chlorobenzamide |
| CAS Number | 1158607-44-3 |
| Molecular Formula | C21H26Cl3NO2 |
| Molecular Weight | 430.80 g/mol |
Physicochemical Properties
| Property | Value | Reference |
| Solubility | Good aqueous solubility | [1] |
| Permeability | Good permeability | [1] |
| Metabolic Stability | Chemically and metabolically stable in human and mouse liver microsomes | [1] |
Biological Activity and Selectivity
This compound is a potent inhibitor of the SKN-1 pathway in the model organism Caenorhabditis elegans. It effectively sensitizes the nematodes to oxidants and existing anthelmintic drugs. A key feature of this compound is its high selectivity for the nematode SKN-1 pathway, with no significant activity against the mammalian Nrf2 pathway, which is the homologous detoxification pathway in humans.
In Vitro and In Vivo Activity
| Parameter | Value | Species/System |
| IC50 (SKN-1 Pathway Inhibition) | 0.24 µM | C. elegans |
| Emax (SKN-1 Pathway Inhibition) | 100% | C. elegans |
| LC50 (Toxicity) | > 64 µM | C. elegans |
| LC50 (Toxicity) | > 5.0 µM | Fa2N-4 immortalized human hepatocytes |
| Nrf2 Pathway Activity | Inactive | Mammalian cells |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effect by inhibiting the SKN-1 signaling pathway. SKN-1 is a key transcription factor in C. elegans that regulates the expression of genes involved in detoxification and stress resistance. Under conditions of oxidative stress, SKN-1 translocates to the nucleus and activates the transcription of its target genes, such as those involved in the Phase II detoxification response.
The precise mechanism by which this compound inhibits the SKN-1 pathway is still under investigation. However, it is known to prevent the SKN-1-driven gene expression induced by stressors. The pathway diagram below illustrates the key components of the SKN-1 activation pathway and the putative point of inhibition by this compound.
References
The Role of ML358 in Nematode Developmental Pathways: A Technical Guide
An In-depth Analysis of the SKN-1 Pathway Inhibitor and its Implications for Anthelmintic Drug Development
This technical guide provides a comprehensive overview of the small molecule ML358 and its significant role in the developmental pathways of nematodes. Specifically, it focuses on this compound's function as a potent and selective inhibitor of the SKN-1 pathway, a critical regulator of stress resistance and detoxification in these organisms. This document is intended for researchers, scientists, and drug development professionals engaged in the field of anthelmintic research.
Introduction to this compound
This compound has been identified as a first-in-class small molecule inhibitor of the SKN-1 pathway in nematodes.[1] SKN-1, a transcription factor, plays a crucial role in the embryonic development of nematodes and in the upregulation of genes responsible for xenobiotic metabolism, which can lead to anthelmintic resistance.[1] The distinct differences in the regulation and DNA binding of SKN-1 compared to its mammalian homolog, Nrf2, make it a highly promising and selective target for novel anthelmintic therapies.[1] this compound was discovered through a high-throughput screening process and subsequent structure-activity relationship studies.[1]
Quantitative Data on this compound
The following tables summarize the key quantitative data reported for this compound, highlighting its potency, selectivity, and safety profile.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Reference |
| IC50 (SKN-1 Pathway Inhibition) | 0.24 µM | [1] |
| Emax (SKN-1 Pathway Inhibition) | 100% | [1] |
Table 2: Toxicity and Selectivity of this compound
| Parameter | Organism/Cell Line | Value | Reference |
| LC50 | C. elegans | > 64 µM | [1] |
| LC50 | Fa2N-4 immortalized human hepatocytes | > 5.0 µM | [1] |
| Activity against Nrf2 | Mammalian detoxification pathway | Inactive | [1] |
Signaling Pathway of SKN-1 and this compound's Point of Intervention
The SKN-1 pathway is a central regulator of the oxidative stress response and detoxification in nematodes. Understanding this pathway is crucial to comprehending the mechanism of action of this compound.
References
Exploring the Molecular Landscape of ML358: A Review of its Mechanism and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML358 is a potent and selective small molecule inhibitor of the SKN-1 pathway in nematodes, a critical transcription factor involved in detoxification and resistance to anthelmintics. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, available quantitative data, and the experimental protocols used in its characterization. While the concept of genetic interactions, particularly synthetic lethality, is a cornerstone of modern targeted therapy, public domain research has yet to extensively document such interactions for this compound. This paper will summarize the known pharmacology of this compound and delineate the methodologies that could be employed to investigate its potential genetic interactions in relevant biological systems.
Introduction to this compound
This compound emerged from a high-throughput screening campaign as a first-in-class inhibitor of the SKN-1 pathway in the nematode Caenorhabditis elegans.[1] SKN-1 is a transcription factor that plays a crucial role in embryonic development and the regulation of genes involved in xenobiotic detoxification, making it a key driver of anthelmintic resistance.[1] The selective targeting of this pathway by this compound presents a promising strategy to enhance the efficacy of existing anthelmintic drugs.[1] It is important to distinguish this compound from ML385, a distinct compound that inhibits the mammalian homolog, NRF2, and has been investigated in the context of KEAP1-mutant cancers.[2][3]
Mechanism of Action of this compound
This compound acts as a potent inhibitor of the SKN-1 pathway.[1] Its mechanism involves the suppression of SKN-1-mediated gene expression, which in turn sensitizes nematodes to oxidative stress and existing anthelmintic agents.[1] Notably, this compound demonstrates high selectivity for the nematode SKN-1 pathway over the homologous mammalian Nrf2 detoxification pathway, suggesting a favorable therapeutic window.[1]
Signaling Pathway of SKN-1 Inhibition
The following diagram illustrates the proposed mechanism of action for this compound, highlighting its inhibitory effect on the SKN-1 pathway and the downstream consequences.
Caption: Mechanism of this compound action on the SKN-1 pathway.
Quantitative Data for this compound
The potency and selectivity of this compound have been characterized through various assays. The following table summarizes the key quantitative metrics reported for this compound.
| Parameter | Value | Species/System | Reference |
| IC50 | 0.24 µM | C. elegans SKN-1 pathway | [1] |
| Emax | 100% | C. elegans SKN-1 pathway | [1] |
| LC50 | > 64 µM | C. elegans | [1] |
| LC50 | > 5.0 µM | Fa2N-4 immortalized human hepatocytes | [1] |
Experimental Protocols
The characterization of this compound involved a series of robust experimental protocols to determine its activity and selectivity.
High-Throughput Screening (HTS) for SKN-1 Inhibitors
A primary high-throughput screen was conducted to identify inhibitors of the SKN-1 pathway.
-
Assay Principle: A transgenic C. elegans strain expressing a reporter gene (e.g., GFP) under the control of a SKN-1-dependent promoter was used. Inhibition of the SKN-1 pathway results in a decrease in reporter gene expression.
-
Methodology:
-
Dispense transgenic worms into 384-well microplates.
-
Add compounds from a chemical library, including this compound, to the wells.
-
Incubate for a defined period.
-
Measure reporter gene expression using a high-content imaging system or plate reader.
-
Identify "hits" as compounds that significantly reduce reporter expression without causing toxicity.
-
Workflow for Identifying SKN-1 Inhibitors
Caption: Experimental workflow for the discovery of this compound.
Exploring Genetic Interactions of this compound: A Path Forward
While direct evidence of genetic interactions with this compound is not currently available in the public literature, the principles of synthetic lethality provide a framework for future investigations. A synthetic lethal interaction occurs when the simultaneous loss of two genes results in cell death, while the loss of either gene alone does not. This concept can be extended to chemical genetics, where a small molecule inhibitor is used to mimic the loss of a gene product.
Proposed Experimental Approaches to Identify Genetic Interactors of this compound
To identify genes that genetically interact with this compound, several screening approaches could be employed:
-
-
Utilize a genome-wide RNAi library in C. elegans.
-
Identify RNAi clones that either enhance (sensitize) or suppress (confer resistance to) the effects of this compound.
-
Genes identified in this screen would be candidate genetic interactors.
-
-
CRISPR-Cas9-based Screens in a Heterologous System:
-
If a relevant mammalian cell-based model with a pathway analogous to SKN-1 is identified, a genome-wide CRISPR-Cas9 knockout screen could be performed.
-
The cell library would be treated with this compound.
-
Genes whose knockout leads to increased or decreased sensitivity to this compound would be identified through next-generation sequencing.
-
Logical Relationship of a Potential Synthetic Lethal Interaction
The following diagram illustrates the logical framework of a hypothetical synthetic lethal interaction between this compound and a gene, "Gene X."
Caption: Logic of a hypothetical synthetic lethal interaction.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the SKN-1 pathway in nematodes and holds potential as an adjuvant for anthelmintic therapies. While its direct genetic interactions have not been systematically explored, the methodologies outlined in this guide provide a clear path for future research in this area. The identification of genes that exhibit synthetic lethality with this compound could uncover novel drug targets and provide deeper insights into the biological roles of the SKN-1 pathway. Such studies would be instrumental in advancing our understanding of drug resistance mechanisms and developing more effective therapeutic strategies against parasitic nematodes.
References
- 1. Discovery of this compound, a Selective Small Molecule Inhibitor of the SKN-1 Pathway Involved in Drug Detoxification and Resistance in Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Small Molecule Inhibitor of NRF2 Selectively Intervenes Therapeutic Resistance in KEAP1-Deficient NSCLC Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ML358 in C. elegans Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML358 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. In the model organism Caenorhabditis elegans, the homolog of this channel, TRPA-1, plays a crucial role in various sensory functions, including mechanosensation and thermosensation.[1][2][3] The inhibition of TRPA-1 by this compound offers a valuable tool for dissecting the molecular pathways underlying these sensory processes and for investigating the role of TRPA-1 in stress response and aging. These application notes provide a comprehensive protocol for the use of this compound in C. elegans culture, including methodologies for lifespan assays, behavioral analysis, and the investigation of underlying signaling pathways.
Mechanism of Action
This compound acts as a specific inhibitor of the TRPA1 ion channel. In C. elegans, TRPA-1 is a non-selective cation channel that is activated by various stimuli, including mechanical stress and certain chemical compounds.[1][2] Upon activation, TRPA-1 allows the influx of cations, primarily Ca2+, into the neuron, leading to depolarization and the propagation of a nerve impulse. This signaling cascade is essential for behaviors such as nose-touch avoidance and foraging.[1][2][3][4]
Recent studies have also implicated TRPA-1 in the activation of the SKN-1/Nrf2 oxidative stress response pathway.[5] It is proposed that TRPA-1 can act as a sensor for cellular stress, and its activation leads to the downstream activation of SKN-1, a key transcription factor for genes involved in detoxification and stress resistance. By blocking the TRPA-1 channel, this compound is expected to inhibit these downstream signaling events, providing a method to study the physiological consequences of TRPA-1 inhibition.
Quantitative Data Summary
While specific quantitative data for this compound in C. elegans is not yet widely published, the following table provides key in vitro data for this compound and typical concentration ranges used for chemical compounds in C. elegans studies to guide experimental design.
| Parameter | Value | Source |
| This compound IC50 (hTRPA1) | 4.8 nM | PubChem CID: 53389209 |
| Suggested Starting Concentration Range for C. elegans (in vivo) | 1 µM - 50 µM | Inferred from common practices in C. elegans drug discovery. |
| Vehicle | Dimethyl sulfoxide (DMSO) | [6] |
| Final DMSO Concentration in Media | ≤ 0.5% | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: this compound powder.
-
Solvent: Use 100% Dimethyl sulfoxide (DMSO).[6]
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 358.4 g/mol , dissolve 3.58 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation of NGM Plates with this compound
This protocol describes the preparation of Nematode Growth Medium (NGM) agar plates containing this compound for chronic exposure experiments.
-
Prepare NGM Agar: Prepare NGM agar according to standard protocols. After autoclaving and cooling the media to approximately 55°C, add the necessary supplements (e.g., cholesterol, CaCl₂, MgSO₄).
-
Adding this compound:
-
Thaw an aliquot of the this compound stock solution.
-
Add the required volume of the this compound stock solution to the molten NGM agar to achieve the desired final concentration (e.g., 1 µM, 10 µM, 50 µM).
-
Ensure the final concentration of DMSO in the media does not exceed 0.5% to avoid solvent toxicity.[6] A vehicle control plate containing the same concentration of DMSO without this compound must be included in all experiments.
-
Swirl the flask gently but thoroughly to ensure even distribution of the compound.
-
-
Pouring Plates: Pour the this compound-containing NGM agar into petri plates and allow them to solidify.
-
Seeding Plates: Once solidified, seed the plates with a lawn of E. coli OP50, the standard food source for C. elegans. Allow the bacterial lawn to grow for 24-48 hours at room temperature before transferring the worms.
C. elegans Lifespan Assay with this compound
This protocol details a standard lifespan assay to determine the effect of this compound on the longevity of C. elegans.
-
Synchronization of Worms:
-
Prepare a synchronized population of L1-stage larvae by bleaching gravid adult worms to isolate eggs.
-
Allow the eggs to hatch overnight in M9 buffer without food. This will arrest the worms at the L1 stage.
-
-
Experimental Setup:
-
Transfer the synchronized L1 larvae to the prepared NGM plates (Control, Vehicle Control, and various concentrations of this compound).
-
Incubate the plates at 20°C.
-
-
Progeny Inhibition: To prevent progeny from confounding the results, transfer the worms to fresh plates daily for the first few days of adulthood or add 5-fluoro-2'-deoxyuridine (FUDR) to the plates once the worms reach the L4/young adult stage.
-
Scoring Lifespan:
-
Starting from day 1 of adulthood, score the number of live and dead worms every 1-2 days.
-
A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.
-
Censor any worms that crawl off the agar, have an "exploded" vulva, or are otherwise lost.
-
-
Data Analysis: Generate survival curves using the Kaplan-Meier method and perform statistical analysis (e.g., log-rank test) to compare the lifespan of worms treated with this compound to the control groups.
Behavioral Assay: Nose-Touch Response
This assay assesses the function of mechanosensory neurons, where TRPA-1 is known to be expressed and functional.[1][2][3][4]
-
Worm Preparation: Use young adult worms that have been cultured on control or this compound-containing plates.
-
Assay Procedure:
-
Transfer a single worm to a fresh, unseeded NGM plate.
-
Allow the worm to acclimate for a few minutes.
-
Gently touch the worm's nose with a fine eyebrow hair attached to a glass capillary.
-
Observe the worm's response. A normal response is a rapid backward movement (reversal).
-
-
Quantification:
-
Perform the assay on a population of worms for each condition (e.g., n=30).
-
Record the percentage of worms that respond with a reversal for each condition.
-
Compare the response rate of this compound-treated worms to control worms. A significant decrease in the response rate would suggest that this compound is inhibiting TRPA-1-mediated mechanosensation.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Caenorhabditis elegans TRPA-1 functions in mechanosensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caenorhabditis elegans TRPA-1 func ... | Article | H1 Connect [archive.connect.h1.co]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for ML358 in Nematode Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML358 is a potent and selective small molecule inhibitor of the SKN-1 pathway in the nematode Caenorhabditis elegans. The SKN-1 transcription factor is a crucial regulator of detoxification and stress resistance pathways in nematodes. By inhibiting this pathway, this compound can enhance the susceptibility of nematodes to oxidative stress and existing anthelmintic drugs. This makes it a valuable tool for studying stress response mechanisms and a potential adjuvant to overcome drug resistance in parasitic nematodes. These application notes provide detailed protocols for the use of this compound in C. elegans assays to investigate its effects on oxidative stress sensitivity and as a chemosensitizer.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in C. elegans.
Table 1: Potency and Toxicity of this compound in C. elegans
| Parameter | Value | Description |
| IC₅₀ | 0.24 µM | Half-maximal inhibitory concentration for the SKN-1 pathway. |
| LC₅₀ | > 64 µM | Half-maximal lethal concentration, indicating low toxicity to C. elegans. |
Signaling Pathway
The SKN-1 pathway is a key regulator of the oxidative stress response in C. elegans. Under conditions of oxidative stress, the p38 MAPK cascade phosphorylates and activates SKN-1, leading to its nuclear translocation and the transcription of downstream detoxification and stress resistance genes. This compound acts as an inhibitor of this pathway.
Preparation of ML358 Stock Solutions for Experimental Use
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the preparation of stock solutions of ML358, a potent and selective inhibitor of the SKN-1 pathway.[1][2] Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results. The protocols outlined below cover the necessary materials, step-by-step procedures for dissolution, and recommendations for storage to maintain the stability and activity of the compound.
Introduction
This compound is a first-in-class small molecule inhibitor of the SKN-1 pathway, a key regulator of drug detoxification and resistance in nematodes.[1][2] With an IC50 of 0.24 µM, this compound serves as a valuable chemical probe for studying the SKN-1 signaling cascade and for developing novel anthelmintics.[1][2] Proper preparation of this compound stock solutions is the first critical step in ensuring the reliability of in vitro and in vivo experimental data. This document provides a standardized protocol for the solubilization and storage of this compound.
Data Presentation
For optimal experimental design, it is essential to understand the key quantitative parameters of this compound. The following table summarizes its chemical and biological properties.
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₆Cl₂N₂O₂ | [3] |
| Molecular Weight | 425.35 g/mol | [3] |
| IC50 (SKN-1 Pathway) | 0.24 µM | [1][2] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | General laboratory practice for similar compounds |
| Recommended Stock Concentration | 10 mM | Based on common laboratory practice |
| Storage Temperature | -20°C or -80°C | General laboratory practice for long-term stability |
| C. elegans LC50 | > 64 µM | [2] |
| Fa2N-4 human hepatocytes LC50 | > 5.0 µM | [2] |
Experimental Protocols
Materials
-
This compound powder (ensure high purity)
-
Dimethyl sulfoxide (DMSO), anhydrous (ACS grade or higher)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol for Preparing a 10 mM this compound Stock Solution
-
Preparation: Before starting, ensure that the work area is clean, and all materials are readily accessible. It is recommended to use fresh, anhydrous DMSO as the solvent, as moisture can affect the solubility and stability of the compound.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using an analytical balance. To prepare a 10 mM stock solution, you will need to calculate the required mass. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 425.35 g/mol x 1000 mg/g = 4.25 mg
-
-
Dissolution:
-
Carefully transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage. Properly label each aliquot with the compound name, concentration, and date of preparation.
-
Mandatory Visualizations
SKN-1 Signaling Pathway
The diagram below illustrates the SKN-1 signaling pathway, which is the target of this compound. Under normal conditions, SKN-1 is negatively regulated. Upon exposure to stress, SKN-1 translocates to the nucleus and activates the transcription of detoxification and stress response genes.
Caption: The SKN-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Stock Solution Preparation
The following diagram outlines the logical flow of the experimental protocol for preparing this compound stock solutions.
Caption: Workflow for the preparation of this compound stock solutions.
References
- 1. Hendrik Luesch » Center for Translational Research in Neurodegenerative Disease » College of Medicine » University of Florida [ctrnd.med.ufl.edu]
- 2. Compound NSC84167 selectively targets NRF2-activated pancreatic cancer by inhibiting asparagine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high throughput screen for inhibitors of nematode detoxification genes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: ML358, a Selective Inhibitor of the SKN-1 Pathway for High-Throughput Screening
References
- 1. Discovery of this compound, a Selective Small Molecule Inhibitor of the SKN-1 Pathway Involved in Drug Detoxification and Resistance in Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SKN-1 links C. elegans mesendodermal specification to a conserved oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SKN-1/Nrf, stress responses, and aging in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. An Ultra High-Throughput, Whole-Animal Screen for Small Molecule Modulators of a Specific Genetic Pathway in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Ultra High-Throughput, Whole-Animal Screen for Small Molecule Modulators of a Specific Genetic Pathway in Caenorhabditis elegans | PLOS One [journals.plos.org]
Application Notes: ML358 as a Tool to Investigate SKN-1 Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
SKN-1, the Caenorhabditis elegans ortholog of the mammalian Nrf2 (Nuclear factor erythroid 2-related factor 2) transcription factor, is a master regulator of organismal stress resistance, detoxification, and longevity. It orchestrates the transcriptional response to oxidative and xenobiotic stress by binding to regulatory elements in the promoters of a wide array of cytoprotective genes, such as those involved in glutathione synthesis (e.g., gcs-1). Given its central role in cellular defense and aging, SKN-1 is a key target for investigating stress biology and developing novel therapeutics.
ML358 is a potent, selective, and first-in-class small molecule inhibitor of the SKN-1 pathway.[1][2] It was identified through high-throughput screening and subsequent chemical optimization. This compound acts by blocking the transcriptional activation of SKN-1 target genes, thereby sensitizing C. elegans to oxidative stressors and certain anthelmintics.[2] Its selectivity for the nematode SKN-1 pathway over the homologous mammalian Nrf2 pathway, combined with its low toxicity in worms and human cell lines, makes this compound an invaluable chemical probe for dissecting the function and regulation of SKN-1 in a live organism.[2]
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying SKN-1 function in C. elegans.
Mechanism of Action
The precise molecular target of this compound within the SKN-1 pathway is not fully elucidated, but its functional effect is the inhibition of SKN-1-dependent gene expression. Under conditions of oxidative stress (e.g., exposure to sodium arsenite), SKN-1 is activated via the p38 MAPK signaling cascade, leading to its accumulation in intestinal cell nuclei and the subsequent transcription of detoxification genes.[3][4] this compound treatment prevents this transcriptional output, suggesting it acts either downstream of stress signaling and nuclear translocation or by interfering with SKN-1's ability to activate transcription. By inhibiting this protective pathway, this compound increases the organism's vulnerability to chemical insults that would otherwise be mitigated by the SKN-1 response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Selective Small Molecule Inhibitor of the SKN-1 Pathway Involved in Drug Detoxification and Resistance in Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Skp1 Homologs SKR-1/2 Are Required for the Caenorhabditis elegans SKN-1 Antioxidant/Detoxification Response Independently of p38 MAPK | PLOS Genetics [journals.plos.org]
- 4. SKN-1-independent transcriptional activation of glutathione S-transferase 4 (GST-4) by EGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Imaging of ML358's Effects in Caenorhabditis elegans
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the in vivo imaging of the effects of ML358, a potent inhibitor of human cysteinyl leukotriene receptor 2 (CysLT2R), in the nematode model organism, Caenorhabditis elegans. As nematodes lack a direct ortholog of CysLT2R, this protocol is designed to investigate the potential off-target or novel effects of this compound on conserved stress response pathways. We propose the use of the transgenic strain expressing GFP under the control of the gst-4 promoter (Pgst-4::GFP) to monitor the activation of the SKN-1/Nrf2 oxidative stress response pathway.
Introduction and Rationale
This compound is a selective antagonist of the human G-protein coupled receptor, CysLT2R, which is involved in inflammatory signaling. While the primary target of this compound is absent in C. elegans, the nematode is a powerful model for identifying conserved biological activities and potential off-target effects of small molecules.[1][2] Its transparency, rapid life cycle, and well-characterized genetics make it ideal for in vivo imaging studies.[3][4]
The rationale for testing this compound in C. elegans is to explore its impact on evolutionarily conserved pathways that are functionally analogous to inflammatory and oxidative stress signaling in mammals. The SKN-1 signaling pathway in C. elegans, a homolog of the mammalian Nrf2 pathway, is a critical regulator of detoxification and oxidative stress resistance.[5] By using a fluorescent reporter strain where Green Fluorescent Protein (GFP) expression is driven by the promoter of a key SKN-1 target gene, gst-4, we can visually and quantitatively assess the compound's activity in a living organism.[5]
This compound Compound Profile
The following table summarizes the key properties of this compound.
| Property | Value |
| IUPAC Name | 4-((5-carboxy-2-methyl-1H-indol-1-yl)methyl)-3-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide |
| Molecular Formula | C28H24F3N3O4 |
| Molecular Weight | 539.5 g/mol |
| Known Target | Human Cysteinyl Leukotriene Receptor 2 (hCysLT2R) |
| Mechanism of Action | Selective, competitive antagonist |
| Primary Indication Area | Inflammation, Cardiovascular Disease Research |
Signaling Pathway: SKN-1 Mediated Oxidative Stress Response
The diagram below illustrates the proposed signaling pathway for investigation in C. elegans. Under basal conditions, the transcription factor SKN-1 is repressed in the cytoplasm. Upon exposure to oxidative stress (or a compound that induces a similar response), SKN-1 translocates to the nucleus and activates the transcription of target genes, including gst-4, leading to the production of detoxification enzymes.
References
- 1. Worms under stress: C. elegans stress response and its relevance to complex human disease and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. "Activation of Stress Response Pathways of C. elegans by Multiple Types" by Claire E. Schaar [digitalcommons.hope.edu]
Application Notes and Protocols for Assaying ML358 Efficacy in Inhibiting SKN-1 in Caenorhabditis elegans
Audience: Researchers, scientists, and drug development professionals.
Introduction
SKN-1, the Caenorhabditis elegans ortholog of the mammalian Nrf2 transcription factor, is a key regulator of detoxification and oxidative stress responses. Its activation leads to the expression of a battery of cytoprotective genes, enhancing resistance to stressors and potentially influencing lifespan. Dysregulation of the SKN-1 pathway is implicated in various age-related diseases and resistance to xenobiotics. ML358 has been identified as a selective inhibitor of the SKN-1 pathway in nematodes, presenting a promising tool for studying SKN-1 function and a potential lead for the development of novel anthelmintics.[1]
These application notes provide detailed protocols for assaying the efficacy of this compound in inhibiting the SKN-1 pathway in C. elegans. The described assays measure key downstream effects of SKN-1 activity, including sensitivity to oxidative stress, expression of a canonical SKN-1 target gene, and lifespan modulation.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols. Researchers should populate these tables with their own experimental results for a clear and comparative analysis of this compound's efficacy.
Table 1: Effect of this compound on Oxidative Stress Resistance
| Treatment Group | Oxidative Stressor | Concentration of Stressor | Mean Survival (%) | Standard Deviation | p-value vs. Vehicle Control |
| Vehicle Control | Paraquat | 100 mM | |||
| This compound | Paraquat | 100 mM | |||
| Vehicle Control | Hydrogen Peroxide | 5 mM | |||
| This compound | Hydrogen Peroxide | 5 mM |
Table 2: Inhibition of SKN-1 Target Gene Expression by this compound
| Treatment Group | Activator of SKN-1 | Fold Change in gst-4::GFP Expression | Standard Deviation | p-value vs. Activator Alone |
| Vehicle Control | None | 1.0 | ||
| Activator (e.g., Juglone) | Juglone (50 µM) | |||
| This compound + Activator | Juglone (50 µM) | |||
| This compound Alone | None |
Table 3: Effect of this compound on C. elegans Lifespan under Oxidative Stress
| Treatment Group | Stress Condition | Mean Lifespan (days) | Maximum Lifespan (days) | % Increase/Decrease in Mean Lifespan | p-value vs. Vehicle Control |
| Vehicle Control | Normal | ||||
| This compound | Normal | ||||
| Vehicle Control | Oxidative Stress | ||||
| This compound | Oxidative Stress |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the SKN-1 signaling pathway and the general experimental workflow for assessing this compound efficacy.
Caption: The SKN-1 signaling pathway in C. elegans.
Caption: General experimental workflow for assaying this compound efficacy.
Experimental Protocols
Protocol 1: Oxidative Stress Resistance Assay
This protocol assesses the ability of this compound to sensitize C. elegans to oxidative stress, a phenotype expected upon SKN-1 inhibition.
Materials:
-
Wild-type N2 C. elegans
-
Nematode Growth Medium (NGM) plates
-
E. coli OP50
-
M9 buffer
-
This compound
-
Paraquat or Hydrogen Peroxide (H₂O₂)
-
96-well plates
-
Microscope
Procedure:
-
Synchronization of C. elegans : Grow a synchronized population of L1 larvae by bleaching gravid adult worms and allowing the eggs to hatch overnight in M9 buffer without food.
-
Treatment with this compound :
-
Plate synchronized L1 larvae onto NGM plates seeded with E. coli OP50.
-
Add this compound to the NGM plates at the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle control (e.g., DMSO).
-
Allow the worms to grow to the L4 or young adult stage at 20°C.
-
-
Oxidative Stress Exposure :
-
Prepare a solution of paraquat (e.g., 100 mM) or H₂O₂ (e.g., 5 mM) in M9 buffer.
-
Wash the treated worms off the plates with M9 buffer and transfer approximately 10-20 worms per well into a 96-well plate.
-
Add the oxidative stressor solution to each well.
-
-
Scoring Survival :
-
Incubate the 96-well plates at 20°C.
-
Score the number of dead worms at regular intervals (e.g., every 2 hours for up to 12 hours) by gently prodding them with a platinum wire. Worms that do not respond are scored as dead.
-
-
Data Analysis :
-
Calculate the percentage of surviving worms at each time point for each treatment group.
-
Plot survival curves and perform statistical analysis (e.g., log-rank test) to compare the survival of this compound-treated worms to the vehicle control.
-
Protocol 2: SKN-1 Target Gene Expression Assay using gst-4::GFP Reporter Strain
This protocol utilizes a transgenic C. elegans strain expressing Green Fluorescent Protein (GFP) under the control of the gst-4 promoter, a well-established target of SKN-1, to visualize and quantify the inhibitory effect of this compound.[2][3][4]
Materials:
-
C. elegans strain CL2166 (dvIs19 [gst-4p::GFP::NLS])
-
NGM plates
-
E. coli OP50
-
M9 buffer
-
This compound
-
SKN-1 activator (e.g., juglone or sodium arsenite)
-
Fluorescence microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Synchronization and Treatment :
-
Synchronize the CL2166 worms as described in Protocol 1.
-
Plate the L1 larvae onto NGM plates containing this compound at various concentrations and a vehicle control.
-
Allow the worms to develop to the L4 or young adult stage at 20°C.
-
-
Induction of SKN-1 Activity :
-
Prepare a solution of a known SKN-1 activator, such as 50 µM juglone, in M9 buffer.
-
Expose the worms to the activator for a defined period (e.g., 2-4 hours). Include a control group that is not exposed to the activator.
-
-
Imaging and Quantification of GFP Expression :
-
Mount the worms on a 2% agarose pad on a microscope slide.
-
Capture fluorescence and bright-field images of the worms using a fluorescence microscope.
-
Quantify the mean fluorescence intensity in the intestine of each worm using image analysis software. Normalize the fluorescence intensity to the area of the worm.
-
-
Data Analysis :
-
Calculate the fold change in GFP expression in the activator-treated group compared to the untreated control.
-
Determine the extent to which this compound inhibits the activator-induced increase in GFP expression.
-
Perform statistical analysis (e.g., t-test or ANOVA) to assess the significance of the observed differences.
-
Protocol 3: Lifespan Assay under Oxidative Stress
This protocol evaluates the impact of this compound on the lifespan of C. elegans under conditions of chronic mild oxidative stress, where SKN-1 activity is crucial for survival.
Materials:
-
Wild-type N2 C. elegans
-
NGM plates
-
E. coli OP50
-
M9 buffer
-
This compound
-
Paraquat (low concentration, e.g., 0.1 mM)
-
Fluorodeoxyuridine (FUDR) to prevent progeny production
-
Microscope
Procedure:
-
Synchronization and Treatment :
-
Synchronize N2 worms as described in Protocol 1.
-
Transfer synchronized L1 larvae to NGM plates containing this compound at desired concentrations or a vehicle control.
-
Include plates with and without a low concentration of paraquat (e.g., 0.1 mM) to induce chronic oxidative stress.
-
Add FUDR (e.g., 50 µM) to the plates to prevent the growth of progeny.
-
-
Lifespan Scoring :
-
Maintain the plates at 20°C.
-
Starting from day 1 of adulthood, score the number of live and dead worms every 1-2 days. A worm is considered dead if it does not respond to gentle prodding.
-
Transfer the live worms to fresh plates every few days to avoid contamination and ensure a consistent food source.
-
-
Data Analysis :
-
Generate lifespan curves for each condition using the Kaplan-Meier method.
-
Calculate the mean and maximum lifespan for each group.
-
Use statistical tests (e.g., log-rank test) to determine if this compound significantly alters the lifespan of C. elegans under normal and oxidative stress conditions.[5][6][7][8]
-
References
- 1. bioconductor.org [bioconductor.org]
- 2. Oxidative Stress and Longevity in C.elegans as Mediated by SKN-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SKN-1-independent transcriptional activation of glutathione S-transferase 4 (GST-4) by EGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Generate Graphviz Files for Project · GitHub [gist.github.com]
- 7. dot | Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Co-Treatment Studies Involving Nrf2 Inhibition
Introduction
The development of resistance to single-agent therapies remains a significant hurdle in cancer treatment. Combination therapy, or co-treatment, is a strategic approach that involves the simultaneous administration of multiple therapeutic agents to enhance efficacy, overcome resistance, and minimize toxicity.[1][2] This document provides detailed application notes and protocols for designing and evaluating co-treatment studies involving the inhibition of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
While the user specified ML358, it is important to note that this compound is a selective inhibitor of the SKN-1 pathway in nematodes.[3] The homologous pathway in mammals is the Nrf2 pathway. A commonly used and potent inhibitor of the mammalian Nrf2 pathway is ML385.[4] Therefore, these application notes will focus on the principles of co-treatment using an Nrf2 inhibitor like ML385, as this is most relevant for researchers working with mammalian cells.
The Nrf2 pathway is a primary regulator of cellular antioxidant and detoxification responses.[4] Cancer cells often hijack this pathway to survive high levels of intrinsic oxidative stress and to develop resistance against chemotherapy and radiotherapy. Inhibiting the Nrf2 pathway can therefore re-sensitize cancer cells to agents that induce oxidative stress, providing a strong rationale for co-treatment studies.
Application Note 1: Synergistic Induction of Ferroptosis by Co-treatment of an Nrf2 Inhibitor (ML385) and Erastin
Objective
To investigate the synergistic anti-cancer effect of combining the Nrf2 inhibitor ML385 with the ferroptosis-inducing agent Erastin. Erastin inhibits the cystine/glutamate antiporter (System Xc-), which depletes intracellular cysteine, leading to the exhaustion of glutathione (GSH) and subsequent accumulation of lipid reactive oxygen species (ROS), causing a form of iron-dependent cell death known as ferroptosis.[4][5][6] By inhibiting the Nrf2 pathway with ML385, the cell's primary defense mechanism against oxidative stress is disabled, potentially enhancing the cytotoxic effects of Erastin.
Signaling Pathways
The diagram below illustrates the interplay between Nrf2 inhibition and Erastin-induced ferroptosis.
Caption: Interplay of Nrf2 inhibition and Erastin-induced ferroptosis.
Quantitative Data Summary
The following table summarizes representative data from a study on MIN6 cells co-treated with the Nrf2 inhibitor ML385 and Erastin for 24 hours.[4]
| Treatment Group | Cell Viability (% of Control) | Lipid Peroxidation (MDA levels) | Total Glutathione (GSH) Levels |
| Control | 100% | Baseline | Baseline |
| Erastin (20 µM) | Reduced | Increased | Decreased |
| Erastin (20 µM) + ML385 (10 µM) | Significantly Reduced (by 38%) | Significantly Increased | Significantly Decreased |
Data adapted from Uslu et al., 2022.[4] The table illustrates the trend of expected results.
Protocols
Protocol 1: Cell Viability and Synergy Analysis
This protocol outlines the workflow for determining the synergistic effect of two compounds using a cell viability assay and calculating the Combination Index (CI).
Experimental Workflow for Synergy Analysis
Caption: Workflow for drug combination synergy analysis.
Methodology
-
Cell Seeding: Seed cells (e.g., cancer cell line of interest) into 96-well plates at a predetermined density and allow them to adhere for 18-24 hours.
-
Drug Preparation:
-
Prepare stock solutions of ML385 and Erastin in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions for each drug to generate dose-response curves. A typical range would span from nanomolar to micromolar concentrations.
-
-
Treatment:
-
Single-Agent: Treat wells with increasing concentrations of ML385 or Erastin alone.
-
Combination: Treat wells with combinations of ML385 and Erastin. A common method is the fixed-ratio design, where the drugs are combined at a ratio equivalent to their IC50 values (e.g., 1:1 ratio of their respective IC50s).
-
Include vehicle-only wells as a negative control.
-
-
Incubation: Incubate the plates for a specified duration (e.g., 24-72 hours) at 37°C and 5% CO2.
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Convert absorbance values to percentage of cell viability relative to the vehicle control.
-
Input the dose-effect data for single agents and the combination into synergy analysis software like CalcuSyn or Combenefit.[7][8]
-
The software will calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[9][10]
-
Protocol 2: Western Blot Analysis for Nrf2 Pathway Proteins
Objective: To measure the protein expression levels of Nrf2 and its downstream targets (e.g., GPX4, HO-1, NQO1) following treatment.
Methodology
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with ML385, Erastin, or the combination for the desired time.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, GPX4, HO-1, NQO1, and a loading control (e.g., GAPDH, β-Actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ. Normalize the protein of interest to the loading control.[4]
-
Protocol 3: Measurement of Lipid Peroxidation (MDA Assay)
Objective: To quantify the level of lipid peroxidation, a key indicator of ferroptotic cell death.
Methodology
-
Sample Preparation:
-
Culture and treat cells in 6-well plates as described previously.
-
After treatment, harvest the cells and lyse them via sonication in a suitable buffer.
-
-
MDA Assay:
-
Use a commercial Malondialdehyde (MDA) assay kit, which is typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colorimetric product.
-
Briefly, add the TBA reagent to the cell lysates and incubate at 95°C for approximately 60 minutes.
-
Cool the samples on ice to stop the reaction.
-
Centrifuge the samples to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Quantification:
-
Calculate the MDA concentration in each sample by comparing its absorbance to a standard curve generated with MDA standards.
-
Normalize the MDA concentration to the total protein content of the lysate.[5]
-
Protocol 4: Glutathione (GSH) Assay
Objective: To measure the levels of total glutathione, a critical antioxidant depleted during ferroptosis.
Methodology
-
Sample Preparation:
-
Culture and treat cells as previously described.
-
Harvest and lyse the cells according to the instructions of a commercial GSH assay kit.
-
-
GSH Assay:
-
Utilize a commercial kit, which often employs an enzymatic recycling method using glutathione reductase.
-
In a 96-well plate, add cell lysates and the reaction mixture containing DTNB (Ellman's reagent).
-
The reaction between GSH and DTNB produces a yellow-colored product (TNB), which is measured over time.
-
Read the absorbance at 412 nm every minute for 5-10 minutes.
-
-
Quantification:
-
Calculate the rate of TNB production (ΔA/min).
-
Determine the GSH concentration by comparing the rate to a standard curve prepared with known concentrations of GSH.
-
Normalize the GSH concentration to the total protein content of the lysate.[4]
-
References
- 1. Mechanism of action - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Discovery of this compound, a Selective Small Molecule Inhibitor of the SKN-1 Pathway Involved in Drug Detoxification and Resistance in Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Upregulation of Nrf2 Signalling and the Inhibition of Erastin-Induced Ferroptosis by Ferulic Acid in MIN6 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strong Protection by 4-Hydroxyestrone against Erastin-Induced Ferroptotic Cell Death in Estrogen Receptor-Negative Human Breast Cancer Cells: Evidence for Protein Disulfide Isomerase as a Mechanistic Target for Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic consequences of erastin-induced ferroptosis in human ovarian cancer cells: an untargeted metabolomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. google.com [google.com]
- 9. google.com [google.com]
- 10. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing lentiviral transduction to investigate the genetic and cellular mechanisms associated with the small molecule ML358. Given that this compound has been identified as a selective inhibitor of the SKN-1 pathway in nematodes, the functional homolog of the mammalian Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, these protocols will focus on methodologies to study the Nrf2 signaling cascade in mammalian cells.[1]
Introduction to this compound and the Nrf2 Pathway
This compound is a small molecule that selectively inhibits the SKN-1 pathway in C. elegans, a key regulator of detoxification and stress resistance.[1] In mammals, the homologous pathway is governed by the transcription factor Nrf2. Under basal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus. There, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. These genes encode a wide array of cytoprotective proteins, including antioxidant enzymes and detoxification enzymes.
Lentiviral vectors are a powerful tool for gene delivery, enabling stable and long-term expression or suppression of genes in a wide range of cell types, including both dividing and non-dividing cells. This makes them ideal for studying the effects of this compound on the Nrf2 pathway through overexpression or knockdown of key genes in this cascade.
Data Presentation: Quantitative Analysis of Lentiviral Transduction and Gene Knockdown
The following tables provide examples of how to present quantitative data from lentiviral transduction experiments.
Table 1: Lentiviral Transduction Efficiency in Different Cell Lines
| Cell Line | Transduction Reagent | Multiplicity of Infection (MOI) | Transduction Efficiency (%) |
| HEK293T | Polybrene | 5 | 95 ± 3 |
| A549 | Polybrene | 10 | 88 ± 5 |
| HepG2 | Polybrene | 10 | 85 ± 4 |
| Primary Hepatocytes | Polybrene | 20 | 70 ± 8 |
Data are presented as mean ± standard deviation from three independent experiments. Transduction efficiency was determined by flow cytometry analysis of a fluorescent reporter gene (e.g., GFP) 72 hours post-transduction.
Table 2: Effect of Nrf2 Knockdown on Cell Viability in the Presence of this compound
| Cell Line | Lentiviral Construct | This compound Concentration (µM) | Cell Viability (%) |
| A549 | shRNA-Control | 0 | 100 ± 5 |
| A549 | shRNA-Control | 10 | 92 ± 6 |
| A549 | shRNA-Nrf2 | 0 | 98 ± 4 |
| A549 | shRNA-Nrf2 | 10 | 65 ± 7* |
Data are presented as mean ± standard deviation from three independent experiments. Cell viability was assessed using a WST-1 assay 48 hours after treatment with this compound. *p < 0.05 compared to shRNA-Control with this compound treatment.
Experimental Protocols
Lentiviral Vector Production
This protocol describes the generation of lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (containing the gene of interest or shRNA)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
0.45 µm filter
Procedure:
-
Day 1: Seed HEK293T Cells: Plate HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
-
Day 2: Transfection:
-
In a sterile tube, mix the lentiviral transfer plasmid and packaging plasmids.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex to the HEK293T cells.
-
-
Day 3: Change Media: Replace the transfection medium with fresh DMEM containing 10% FBS.
-
Day 4 & 5: Harvest Viral Supernatant:
-
Collect the supernatant containing the lentiviral particles 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
The viral supernatant can be used immediately or stored at -80°C.
-
Lentiviral Transduction of Target Cells
This protocol outlines the steps for transducing target cells with the produced lentivirus.
Materials:
-
Target cells
-
Lentiviral supernatant
-
Polybrene (8 mg/mL stock)
-
Complete growth medium
-
Puromycin (for selection)
Procedure:
-
Day 1: Seed Target Cells: Plate target cells in a 6-well plate to be 50-60% confluent at the time of transduction.
-
Day 2: Transduction:
-
Remove the culture medium from the cells.
-
Add fresh medium containing Polybrene to a final concentration of 4-8 µg/mL.
-
Add the desired volume of lentiviral supernatant to the cells. The amount depends on the desired Multiplicity of Infection (MOI).
-
Incubate the cells overnight.
-
-
Day 3: Change Media: Replace the virus-containing medium with fresh complete growth medium.
-
Day 4 onwards: Selection (Optional):
-
If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium to select for transduced cells.
-
The concentration of the antibiotic should be predetermined by a kill curve for the specific cell line.
-
Maintain selection for several days until non-transduced control cells are eliminated.
-
Western Blot Analysis of Protein Knockdown
This protocol is for verifying the knockdown of a target protein (e.g., Nrf2) following lentiviral shRNA transduction.
Materials:
-
Transduced and control cell lysates
-
Protein electrophoresis equipment
-
PVDF membrane
-
Primary antibody against the target protein (e.g., anti-Nrf2)
-
Primary antibody against a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Nrf2) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
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Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: Figure 1: Proposed Signaling Pathway of this compound Action on Nrf2.
Caption: Figure 2: Experimental Workflow for Lentiviral Transduction.
Caption: Figure 3: Logical Relationship for this compound Gene Studies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ML358 Concentration for Maximum Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental concentration of ML358 for maximum efficacy. This compound is a potent and selective inhibitor of Carboxylesterase 1 (CES1), an enzyme implicated in lipid metabolism and cancer progression. Proper concentration selection is critical for achieving reliable and reproducible results in both in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets Carboxylesterase 1 (CES1). CES1 is a serine hydrolase involved in the metabolism of various lipids and xenobiotics. In the context of cancer, particularly hepatocellular carcinoma (HCC), CES1 plays a role in lipid metabolism that can promote tumor growth and contribute to chemoresistance. By inhibiting CES1, this compound can alter the lipid profile within cancer cells, leading to impaired mitochondrial function and sensitization to chemotherapeutic agents.
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on available data, a starting point for concentration-response experiments is typically in the low micromolar to nanomolar range. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered this compound in 100% DMSO. For cell-based assays, it is crucial to dilute the stock solution in cell culture medium to the desired final concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the stability of this compound in solution?
A4: this compound has been shown to be stable in phosphate-buffered saline (PBS) at room temperature. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When diluted in cell culture medium for experiments, it is best to use the solution fresh.
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no inhibitory effect of this compound | 1. Incorrect concentration: The concentration of this compound may be too low to effectively inhibit CES1 in your specific cell line. 2. Poor cell permeability: this compound may not be efficiently entering the cells. 3. Low CES1 expression: The target cell line may have low or no expression of CES1. 4. Compound degradation: The this compound stock solution may have degraded. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM) to determine the IC50. 2. While this compound is expected to be cell-permeable, consider using permeabilization agents in initial mechanistic studies if direct intracellular target engagement is a concern. 3. Verify CES1 expression in your cell line using techniques like Western blot or qPCR. 4. Prepare a fresh stock solution of this compound. |
| High cytotoxicity observed at all concentrations | 1. Off-target effects: At high concentrations, this compound may have off-target effects leading to general cytotoxicity. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. 3. Cell line sensitivity: The cell line being used may be particularly sensitive to the compound or solvent. | 1. Lower the concentration range in your dose-response experiments. 2. Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (medium with the same DMSO concentration as the highest this compound treatment) in all experiments. 3. Perform a viability assay (e.g., MTT, CellTiter-Glo) with a range of DMSO concentrations to determine the tolerance of your cell line. |
| Inconsistent results between experiments | 1. Variability in cell health and density: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. 2. Inaccurate pipetting: Errors in preparing serial dilutions can lead to significant variability. 3. Inconsistent incubation times: Variations in the duration of this compound treatment can alter the observed effect. | 1. Use cells within a consistent passage number range and seed them at a consistent density for all experiments. Monitor cell morphology and viability before starting each experiment. 2. Use calibrated pipettes and be meticulous when preparing dilutions. 3. Adhere to a strict and consistent incubation time for all experiments. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of in vivo efficacy | 1. Suboptimal dosage or administration route: The dose of this compound may be too low, or the route of administration may not provide adequate bioavailability. 2. Rapid metabolism or clearance: The compound may be quickly metabolized and cleared from the body. 3. Poor tumor penetration: In cancer models, this compound may not be reaching the tumor site at a sufficient concentration. | 1. Conduct a dose-escalation study to identify a safe and effective dose. Explore different administration routes (e.g., oral gavage, intraperitoneal injection) to optimize exposure. 2. Perform pharmacokinetic studies to determine the half-life and clearance rate of this compound in your animal model. 3. Analyze tumor tissue to measure the concentration of this compound and correlate it with the observed efficacy. |
| Toxicity in animal models | 1. High dosage: The administered dose may be causing systemic toxicity. 2. Vehicle-related toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | 1. Reduce the dosage and/or the frequency of administration. 2. Include a vehicle control group to assess any toxicity associated with the delivery vehicle. |
Experimental Protocols
Determination of IC50 in a Cell-Based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. The concentration range should span from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.01 µM). Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
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Viability Assay: Perform a cell viability assay such as MTT or CellTiter-Glo® according to the manufacturer's protocol.
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Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle control. Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Technical Support Center: Overcoming Off-Target Effects of ML358
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use the chemical probe ML358 and navigate potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary target?
This compound is a selective small molecule inhibitor of the SKN-1 pathway in nematodes.[1] SKN-1 is a transcription factor essential for embryonic development and the regulation of genes involved in xenobiotic detoxification and stress resistance.[1] this compound was identified through a high-throughput screen and subsequent structure-activity relationship (SAR) studies. It is noted for its potency in inhibiting the SKN-1 pathway and its ability to sensitize nematodes to oxidants and anthelmintics.[1] A key feature of this compound is its selectivity for the nematode SKN-1 pathway over the homologous mammalian Nrf2 pathway.[1]
2. What are the known off-target effects of this compound?
Currently, there is limited published data specifically detailing the off-target profile of this compound. However, like most small molecule inhibitors, it is crucial to experimentally verify its selectivity in your specific model system. Potential off-targets could include other enzymes with similar active site architecture. Given the chemical scaffolds of some pathway inhibitors, researchers should consider evaluating this compound's activity against other hydrolases, such as Fatty Acid Amide Hydrolase (FAAH) and Carboxylesterases (CES), as these have been identified as off-targets for other inhibitors.[2]
3. How can I test for off-target effects of this compound in my experiments?
Several strategies can be employed to identify and validate potential off-target effects:
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Biochemical Screening: Test this compound against a panel of purified enzymes, particularly those related to its potential, though unconfirmed, off-targets like FAAH and CES.
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Activity-Based Protein Profiling (ABPP): This chemical proteomic method can be used to identify the direct targets of a compound in a complex biological sample by using active site-directed chemical probes.[2]
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Cellular Thermal Shift Assay (CETSA): This technique can be used to verify target engagement in intact cells and can also be adapted for proteome-wide screening to identify off-targets.
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Use of Structurally Unrelated Inhibitors: Employ a structurally distinct inhibitor of the same target pathway. If the phenotype is consistent between the two different inhibitors, it increases confidence that the effect is on-target.[3][4]
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Inactive Control Compound: Use a close structural analog of this compound that is inactive against the primary target. This can help to distinguish on-target from off-target effects, although it's important to confirm that the negative control retains the off-target activities of the active probe.[3][5][6][7]
4. My experimental results with this compound are not what I expected. How can I troubleshoot this?
Unexpected results can arise from off-target effects, experimental variability, or issues with the compound itself. Here is a troubleshooting workflow:
References
- 1. Discovery of this compound, a Selective Small Molecule Inhibitor of the SKN-1 Pathway Involved in Drug Detoxification and Resistance in Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controls for chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 5. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
How to assess ML358 stability in experimental conditions
Welcome to the technical support center for ML358. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of this compound in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective small molecule inhibitor of the SKN-1 pathway in nematodes.[1] SKN-1 is a transcription factor that plays a crucial role in regulating genes involved in stress resistance and drug detoxification. By inhibiting this pathway, this compound can potentially be used to increase the efficacy of existing anthelmintic drugs.[1]
Q2: What are the common solvents for dissolving this compound?
Q3: How should I store this compound solutions?
For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advisable to minimize freeze-thaw cycles, which can lead to degradation. Protect solutions from light, especially if they are to be stored for extended periods.
Q4: What are the potential signs of this compound degradation?
Degradation of this compound may manifest as:
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A decrease in the expected biological activity in your assays.
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The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).
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A visible change in the color or clarity of the solution.
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Precipitation of the compound from the solution.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | This compound may have degraded in the experimental medium. | Assess the stability of this compound under your specific experimental conditions (pH, temperature, incubation time) using HPLC or LC-MS/MS. Prepare fresh solutions before each experiment. |
| This compound may have low solubility in the assay buffer, leading to a lower effective concentration. | Determine the solubility of this compound in your assay buffer. You can try vortexing or sonicating to aid dissolution. If solubility is still an issue, consider using a co-solvent, but be mindful of its potential effects on your experimental system. | |
| Inaccurate initial concentration of the stock solution. | Verify the concentration of your stock solution using a spectrophotometer (if the molar extinction coefficient is known) or by quantitative HPLC. | |
| Precipitation observed in the well plate or tube | The concentration of this compound exceeds its solubility limit in the final assay buffer. | Perform a solubility test to determine the maximum soluble concentration of this compound in your buffer. Reduce the final concentration of this compound in your experiment. |
| The organic solvent from the stock solution is causing precipitation when diluted in the aqueous buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) and compatible with your assay. | |
| Variability between replicate experiments | Inconsistent pipetting of this compound solution. | Use calibrated pipettes and ensure proper mixing of solutions. |
| Degradation of this compound during the experiment. | Minimize the incubation time at elevated temperatures if this compound is found to be thermally labile. Protect from light if it is found to be light-sensitive. | |
| Cell-based assay variability. | Ensure consistent cell seeding density, passage number, and overall cell health. |
Experimental Protocols
Protocol 1: Assessing the Aqueous Buffer Stability of this compound using HPLC
This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time.
Materials:
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This compound
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Dimethyl sulfoxide (DMSO)
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Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
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HPLC system with a UV detector
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C18 reverse-phase HPLC column
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Acetonitrile (ACN), HPLC grade
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Water, HPLC grade
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Formic acid (FA)
Procedure:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Prepare the test solution: Dilute the this compound stock solution to a final concentration of 100 µM in the desired aqueous buffer. Ensure the final DMSO concentration is low (e.g., 1%).
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Timepoint 0 (T=0): Immediately after preparation, inject a sample of the test solution onto the HPLC system.
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Incubation: Incubate the remaining test solution at the desired temperature (e.g., room temperature or 37°C). Protect from light.
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Subsequent Timepoints: At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution and inject it onto the HPLC system.
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HPLC Analysis:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to ensure separation of this compound from any potential degradation products (e.g., 5% to 95% B over 15 minutes).
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Detection: Monitor at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample by comparing the peak areas.
Illustrative Stability Data in Aqueous Buffer (pH 7.4) at 37°C
| Time (hours) | This compound Remaining (%) |
| 0 | 100 |
| 1 | 98.5 |
| 2 | 96.2 |
| 4 | 91.8 |
| 8 | 85.3 |
| 24 | 65.1 |
Protocol 2: Plasma Stability Assay for this compound
This protocol is to assess the stability of this compound in the presence of plasma enzymes.
Materials:
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This compound
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DMSO
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Control plasma (e.g., human, mouse, rat)
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Acetonitrile (ACN) with an internal standard
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LC-MS/MS system
Procedure:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Spike this compound into plasma: Add the this compound stock solution to pre-warmed (37°C) plasma to achieve a final concentration of 1 µM. Gently mix.
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Timepoint 0 (T=0): Immediately take an aliquot of the plasma-ML358 mixture and add it to 3 volumes of ice-cold acetonitrile containing an internal standard to precipitate the proteins.
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Incubation: Incubate the remaining plasma-ML358 mixture at 37°C.
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Subsequent Timepoints: At various time points (e.g., 15, 30, 60, 120 minutes), take aliquots and precipitate the proteins with ice-cold acetonitrile with internal standard.
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Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.
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LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of this compound remaining.
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Data Analysis: Determine the half-life (t½) of this compound in plasma by plotting the natural logarithm of the percentage of this compound remaining versus time.
Illustrative Plasma Stability Data
| Species | Half-life (t½, minutes) |
| Human | > 120 |
| Mouse | 85 |
| Rat | 102 |
Visualizations
SKN-1 Signaling Pathway
Caption: The SKN-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
Caption: A general workflow for assessing the stability of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting this compound experimental issues.
References
Technical Support Center: Mitigating ML358 Toxicity in Long-Term Nematode Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ML358, a selective inhibitor of the SKN-1 pathway, in long-term studies with the nematode Caenorhabditis elegans. The information is designed to help anticipate and mitigate potential toxic effects, ensuring robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in nematodes?
This compound is a potent and selective small molecule inhibitor of the SKN-1 pathway in nematodes.[1] SKN-1 is the functional ortholog of mammalian Nrf2 (Nuclear factor erythroid 2-related factor 2), a key transcription factor involved in the oxidative stress response and detoxification. By inhibiting SKN-1, this compound can sensitize nematodes to oxidants and other stressors.[1]
Q2: What is the known acute toxicity of this compound in C. elegans?
Published data indicates that this compound has low acute toxicity in C. elegans, with a lethal concentration 50 (LC50) greater than 64 μM. This suggests that the compound is well-tolerated in short-term exposure assays.
Q3: If the acute toxicity is low, why should I be concerned about long-term exposure to this compound?
Chronic inhibition of the SKN-1 pathway, even at sublethal concentrations, may lead to subtle yet significant physiological consequences over an organism's lifespan. The SKN-1 pathway is crucial for maintaining cellular homeostasis, and its long-term suppression could result in:
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Increased sensitivity to endogenous and exogenous stressors.
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Reduced lifespan and healthspan.
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Impaired reproductive fitness.
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Alterations in normal development and behavior.
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Potential off-target effects that manifest only after prolonged exposure.
Studies on skn-1 loss-of-function mutants have shown that while chronic activation of SKN-1 can be detrimental, its absence also leads to reduced lifespan and increased susceptibility to proteotoxicity.[2][3][4][5]
Q4: How often should I replenish this compound in my long-term experiments?
Q5: What are the expected phenotypic outcomes of long-term SKN-1 inhibition?
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Reduced Lifespan: Knockdown of skn-1 has been shown to shorten the lifespan of C. elegans.[3]
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Increased Sensitivity to Stress: Worms may become more susceptible to oxidative, heat, and other forms of stress.
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Developmental and Reproductive Defects: Chronic exposure to stressors that would normally be mitigated by SKN-1 can lead to embryonic defects, developmental delays, and reduced brood size.[6][7]
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Impaired Proteostasis: Inhibition of SKN-1 can enhance the rate of paralysis in models of proteotoxicity, suggesting a role in maintaining protein homeostasis.[2][3]
Troubleshooting Guides
Problem 1: Decreased Lifespan or Healthspan in this compound-Treated Worms
Symptoms:
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This compound-treated worms have a significantly shorter mean or maximum lifespan compared to vehicle-treated controls.
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Treated worms exhibit a premature decline in healthspan indicators such as motility (thrashing, pharyngeal pumping) or resistance to stressors.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too high for long-term exposure. | Even though the acute LC50 is >64 μM, chronic exposure may be toxic at lower concentrations. Perform a dose-response curve for your specific long-term assay to determine the maximum tolerated concentration that does not significantly impact baseline lifespan. Start with a concentration range well below 64 μM (e.g., 1-10 μM). |
| Increased sensitivity to basal oxidative stress. | The standard laboratory environment and bacterial food source can generate a low level of oxidative stress. Long-term inhibition of SKN-1 may render the worms unable to cope with this basal stress. Consider supplementing the media with a low concentration of an antioxidant like N-acetylcysteine (NAC) as a control to see if it rescues the phenotype. |
| Compound instability or degradation. | If this compound is degrading over time, its effective concentration is decreasing. Conversely, degradation products could be toxic. Ensure regular replenishment of the compound by transferring worms to fresh plates every 2-3 days. |
| Off-target effects of this compound. | At higher concentrations or with prolonged exposure, this compound might have off-target effects. If possible, validate key findings using a genetic approach, such as skn-1 RNAi, to confirm that the observed phenotype is indeed due to SKN-1 inhibition. |
Problem 2: Reproductive Issues in this compound-Treated Worms
Symptoms:
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Reduced brood size (total number of progeny).
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Increased incidence of embryonic lethality or larval arrest.
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Visible defects in gonad or germline development.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Germline toxicity due to oxidative stress. | The germline is sensitive to oxidative damage. Chronic SKN-1 inhibition can lead to an accumulation of reactive oxygen species (ROS) that damages germ cells. Assess ROS levels using fluorescent dyes (e.g., H2DCF-DA) or reporter strains. |
| Impaired oogenesis or spermatogenesis. | This compound exposure may interfere with the development and function of oocytes and sperm. Analyze the morphology of the gonad and germline using DIC microscopy. Staining with DAPI can be used to visualize nuclear morphology and identify defects. |
| Nutrient sensing and allocation defects. | SKN-1 is involved in metabolic regulation. Its inhibition might affect nutrient allocation to the developing germline. Monitor feeding behavior (pharyngeal pumping rate) to ensure that the worms are consuming food properly. |
| Developmental timing alterations. | Inhibition of SKN-1 may delay the onset of reproduction. Carefully monitor the developmental stage of the worms and the timing of the first egg-laying. |
Problem 3: Aberrant Behavioral Phenotypes in this compound-Treated Worms
Symptoms:
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Significant changes in locomotion (e.g., reduced thrashing rate in liquid, altered crawling patterns on solid media).
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Changes in feeding behavior (e.g., decreased pharyngeal pumping rate).
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Altered responses to sensory stimuli (e.g., chemotaxis, thermotaxis).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Neurotoxicity due to increased oxidative stress. | The nervous system is highly susceptible to oxidative damage. Chronic inhibition of the protective SKN-1 pathway could lead to neuronal dysfunction.[6][7] Assess neuronal integrity using fluorescent reporter strains for specific neuron types (e.g., dopaminergic, cholinergic). |
| General sickness or malaise. | The observed behavioral changes may not be due to specific neurotoxicity but rather a general decline in health. Correlate behavioral data with other healthspan metrics like lifespan and reproductive output. |
| Solvent effects. | Ensure that the concentration of the vehicle (e.g., DMSO) is consistent across all experimental groups and is at a non-toxic level (typically ≤0.5%). |
| Assay-specific artifacts. | Environmental factors can influence behavioral assays.[1] Ensure that assay plates are of consistent dryness and that temperature and humidity are controlled. Always include a vehicle-treated control group in every experiment. |
Data Presentation
Table 1: Summary of Potential Long-Term Effects of this compound and Corresponding Assay Endpoints
| Potential Effect | Primary Endpoint | Secondary Endpoints | Recommended Assay |
| Reduced Longevity | Lifespan (mean and maximum) | Healthspan (motility, stress resistance) | Lifespan Assay |
| Reproductive Toxicity | Brood Size | Embryonic lethality, larval arrest, germline morphology | Brood Size Assay, DAPI staining |
| Neurotoxicity | Locomotion (thrashing, crawling) | Pharyngeal pumping, chemotaxis, neuronal integrity | Behavioral Assays, Fluorescent neuron reporters |
| Increased Stress Sensitivity | Survival under stress | Induction of stress response genes | Oxidative/Heat Stress Assay, qRT-PCR |
Experimental Protocols
Protocol 1: Long-Term Lifespan Assay on Solid Media
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Preparation of NGM Plates: Prepare Nematode Growth Medium (NGM) agar plates. After autoclaving and cooling to ~55°C, add this compound (dissolved in a suitable solvent like DMSO) or the vehicle control to the molten agar to the desired final concentration. Pour plates and let them solidify for 24-48 hours.
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Bacterial Seeding: Seed the plates with a lawn of E. coli OP50 and allow it to grow for 24 hours at room temperature.
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Synchronization of Worms: Synchronize a population of wild-type N2 worms by bleaching gravid adults to isolate eggs.
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Initiation of Assay: Place the synchronized L1 larvae onto the prepared NGM plates and incubate at 20°C.
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Prevention of Progeny: To prevent progeny from confounding the results, transfer the worms to fresh plates containing 5-fluoro-2'-deoxyuridine (FUDR) at the L4 stage. Alternatively, manually transfer the adult worms to fresh plates every other day.
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Scoring: Score the number of living and dead worms daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
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Data Analysis: Generate survival curves and analyze the data using the log-rank (Mantel-Cox) test to determine statistical significance.
Protocol 2: Reproductive Toxicity (Brood Size) Assay
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Plate Preparation: Prepare NGM plates with this compound or vehicle control as described in the lifespan assay protocol.
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Synchronization: Synchronize a population of N2 worms.
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Exposure: Place synchronized L1 larvae on the prepared plates and allow them to develop at 20°C.
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Single Worm Transfer: At the L4 stage, transfer single worms to individual fresh plates (one worm per plate).
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Progeny Counting: Transfer the parent worm to a new plate every 24 hours for the duration of its reproductive period (typically 3-4 days). Count the number of hatched progeny on each plate after the parent has been removed.
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Data Analysis: Calculate the total brood size for each worm. Compare the average brood size between the this compound-treated and control groups using a t-test or ANOVA.
Mandatory Visualizations
Caption: Simplified SKN-1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for conducting a long-term lifespan assay in C. elegans.
References
- 1. mdpi.com [mdpi.com]
- 2. Temporal requirements of SKN-1/NRF as a regulator of lifespan and proteostasis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temporal requirements of SKN-1/NRF as a regulator of lifespan and proteostasis in Caenorhabditis elegans | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Activated SKN-1 alters the aging trajectories of long-lived C. elegans mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing behavioral toxicity with Caenorhabditis elegans (2004) | Gary L. Anderson | 164 Citations [scispace.com]
- 7. Assessing behavioral toxicity with <i>Caenorhabditis elegans</i> [ouci.dntb.gov.ua]
Technical Support Center: Improving the In Vivo Bioavailability of ML358
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential challenges with the in vivo bioavailability of ML358. Given the limited publicly available data on the physicochemical properties and pharmacokinetics of this compound, this guide focuses on general strategies for improving the bioavailability of research compounds that may exhibit poor aqueous solubility, a common challenge for small molecule inhibitors.
Getting Started: Understanding Bioavailability Challenges
In vivo studies with novel small molecule inhibitors like this compound can be challenging, particularly when translating in vitro potency to in vivo efficacy. A critical factor in this translation is the compound's bioavailability, which is the fraction of an administered dose that reaches systemic circulation. Low bioavailability can lead to a lack of efficacy in animal models, even at high doses, and can be a significant hurdle in preclinical development.
The primary cause of low oral bioavailability for many research compounds is poor aqueous solubility and/or low permeability across the intestinal membrane. This guide provides a framework for systematically addressing these potential issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective small molecule inhibitor of the SKN-1 pathway, which is involved in drug detoxification and resistance in nematodes.[1] SKN-1 is a transcription factor essential for embryonic development and the upregulation of genes that modify, conjugate, and export xenobiotics, contributing to resistance.[1] By targeting this pathway, this compound has potential as an adjuvant to enhance the efficacy of existing anthelmintics.[1]
Q2: Why might I be observing low in vivo efficacy with this compound despite its high in vitro potency?
A2: A significant discrepancy between in vitro potency and in vivo efficacy is often attributable to poor pharmacokinetic properties, with low bioavailability being a primary culprit. Several factors can contribute to low bioavailability, including:
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Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
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Low permeability: The compound may not efficiently cross the intestinal wall to enter the bloodstream.
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First-pass metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.
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Instability: The compound may degrade in the acidic environment of the stomach or in the presence of digestive enzymes.
Q3: What are some general strategies to improve the bioavailability of a research compound like this compound?
A3: For poorly soluble compounds, several formulation strategies can be employed to enhance bioavailability.[2][3][4] These can be broadly categorized as:
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Particle size reduction: Decreasing the particle size increases the surface area for dissolution.[2]
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Use of co-solvents and solubilizing agents: These can increase the solubility of the compound in the formulation.
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Lipid-based formulations: These can improve absorption by presenting the drug in a solubilized state and potentially utilizing lipid absorption pathways.[2][4]
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Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can increase its apparent solubility and dissolution rate.[2]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance solubility.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during in vivo experiments with this compound that may be related to poor bioavailability.
Issue 1: Inconsistent or highly variable results between animals.
-
Question: Are you using a homogenous formulation?
-
Answer: For suspensions, ensure that the compound is uniformly dispersed before each administration. Inadequate mixing can lead to variable dosing. For solutions, confirm that the compound remains fully dissolved and does not precipitate over time.
-
-
Question: Is the vehicle appropriate and well-tolerated?
-
Answer: Some vehicles can cause gastrointestinal distress or other adverse effects that may influence absorption. Observe the animals for any signs of discomfort or altered behavior after dosing. Consider using a different, well-established vehicle if tolerability is a concern.
-
Issue 2: No observable in vivo effect, even at high doses.
-
Question: Have you confirmed the solubility of this compound in your chosen vehicle?
-
Answer: It is crucial to determine the solubility of your compound in the vehicle at the desired concentration. If the concentration exceeds the solubility limit, the compound will not be fully dissolved, leading to lower than expected exposure.
-
-
Question: Have you considered alternative formulation strategies?
-
Answer: If a simple aqueous suspension or solution is not effective, more advanced formulations may be necessary. The choice of formulation will depend on the physicochemical properties of this compound.
-
Logical Workflow for Formulation Troubleshooting
Caption: Troubleshooting workflow for addressing bioavailability issues.
Data Presentation: Formulation Strategies and Expected Outcomes
The following tables summarize common formulation strategies for poorly soluble compounds and provide hypothetical pharmacokinetic data to illustrate the potential impact on bioavailability. Note: This data is illustrative and not specific to this compound.
Table 1: Common Formulation Vehicles for Preclinical Studies
| Vehicle Component | Purpose | Considerations |
| Saline (0.9% NaCl) | Aqueous vehicle for soluble compounds | May not be suitable for hydrophobic compounds. |
| Carboxymethylcellulose (CMC) | Suspending agent | Can form viscous solutions; ensure homogeneity. |
| Polysorbate 80 (Tween® 80) | Surfactant, wetting agent | Can improve wetting and prevent aggregation. |
| Polyethylene glycol (PEG) | Co-solvent | Different molecular weights have varying properties. |
| Dimethyl sulfoxide (DMSO) | Solubilizing agent | Can be toxic at high concentrations. |
| Corn oil / Sesame oil | Lipid vehicle | Suitable for highly lipophilic compounds. |
Table 2: Hypothetical Pharmacokinetic Parameters for Different Formulations of a Poorly Soluble Compound
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 2 | 200 | 100 (Reference) |
| Solution in PEG 400 | 150 | 1 | 600 | 300 |
| Lipid-Based Formulation (SEDDS) | 400 | 1 | 1600 | 800 |
| Amorphous Solid Dispersion | 350 | 1.5 | 1400 | 700 |
Experimental Protocols
Protocol 1: Preparation of a Simple Aqueous Suspension
-
Weigh the required amount of this compound.
-
In a separate container, prepare the vehicle solution (e.g., 0.5% w/v CMC in water).
-
Add a small amount of a wetting agent (e.g., 0.1% Tween® 80) to the this compound powder to form a paste.
-
Gradually add the vehicle solution to the paste while triturating to ensure a uniform suspension.
-
Use a homogenizer or sonicator to reduce particle size and improve uniformity.
-
Store the suspension at the recommended temperature and ensure it is well-mixed before each administration.
Protocol 2: Preparation of a Solution with Co-solvents
-
Determine the solubility of this compound in various co-solvents (e.g., PEG 400, propylene glycol, DMSO).
-
Weigh the required amount of this compound.
-
Dissolve this compound in the chosen co-solvent. Gentle heating or sonication may be required.
-
If necessary, dilute the solution with an aqueous vehicle (e.g., saline or water). Be cautious of precipitation upon dilution.
-
Visually inspect the final solution to ensure it is clear and free of particulates.
Protocol 3: Preparation of a Simple Lipid-Based Formulation
-
Determine the solubility of this compound in various oils (e.g., corn oil, sesame oil) and surfactants (e.g., Cremophor® EL, Labrasol®).
-
Weigh the required amounts of this compound, oil, and surfactant.
-
Mix the components and gently heat (if necessary) with continuous stirring until a clear, homogenous solution is formed.
-
This formulation can be administered directly or encapsulated in gelatin capsules.
Visualization of Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Nematodes
Caption: Inhibition of the SKN-1 pathway by this compound in nematodes.
Formulation Selection Decision Tree
References
- 1. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Support Tools in Formulation Development for Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Refining CM358 Treatment Duration for Optimal Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental use of CM358, a novel chimeric anticancer compound. CM358 integrates the functionalities of a Topoisomerase II (Topo II) inhibitor, amonafide, and a DNA mustard alkylating agent, chlorambucil, into a single molecule.[1] This dual-action mechanism presents unique opportunities for cancer therapy but also requires careful consideration of experimental parameters to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CM358?
A1: CM358 is a chimeric compound that combines two distinct anticancer mechanisms. It contains amonafide, which inhibits Topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[1][2][3] By stabilizing the Topo II-DNA cleavage complex, it leads to the accumulation of double-strand breaks and ultimately, apoptosis.[2][3] Additionally, CM358 incorporates chlorambucil, a DNA alkylating agent that forms covalent bonds with DNA, leading to cross-linking, DNA damage, and cell cycle arrest.[1] The synergistic action of these two moieties is believed to contribute to its enhanced cytotoxicity in cancer cells compared to the individual agents.[1]
Q2: What is a recommended starting concentration and treatment duration for CM358 in cell culture experiments?
A2: The optimal concentration and duration of CM358 treatment are highly dependent on the cell line and the specific experimental endpoint. Based on initial studies, a concentration range of 1 µM to 100 µM is a reasonable starting point for most cancer cell lines. For cytotoxicity assays, a 72-hour incubation period is a common starting point to observe significant effects. However, for mechanistic studies, such as analyzing effects on the cell cycle or DNA damage, shorter time points (e.g., 24, 48 hours) may be more appropriate. It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: How can I best assess the cytotoxic effects of CM358?
A3: A common and reliable method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. A detailed protocol for a standard MTT assay is provided in the "Experimental Protocols" section below. It is recommended to test a range of CM358 concentrations over a set time course (e.g., 24, 48, and 72 hours) to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Q4: Can CM358 affect the cell cycle? How can I measure this?
A4: Yes, as a compound that induces DNA damage and inhibits Topoisomerase II, CM358 is expected to affect cell cycle progression.[4] You can analyze cell cycle distribution using flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide (PI). This will allow you to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle and identify any cell cycle arrest.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cytotoxicity observed | - Suboptimal concentration or duration: The concentration of CM358 may be too low, or the incubation time too short for your specific cell line. - Drug instability: CM358, like many chemical compounds, may be sensitive to storage conditions or repeated freeze-thaw cycles. - Cell line resistance: The target cell line may have intrinsic or acquired resistance mechanisms. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 200 µM) and a time-course experiment (e.g., 24, 48, 72, 96 hours). - Prepare fresh stock solutions of CM358 in an appropriate solvent (e.g., DMSO) and store aliquots at -80°C to avoid degradation. - Investigate potential resistance mechanisms such as the expression of drug efflux pumps (e.g., P-glycoprotein) or alterations in DNA repair pathways.[5][6][7] |
| High variability between replicate wells in cytotoxicity assays | - Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. - Edge effects in multi-well plates: Evaporation from wells on the outer edges of the plate can concentrate the drug and affect cell growth. - Incomplete dissolution of formazan crystals (in MTT assay): If the formazan product is not fully solubilized, it will lead to inaccurate absorbance readings. | - Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for accuracy. - Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. - After adding the solubilization solution (e.g., DMSO or a specialized reagent), ensure complete mixing by pipetting up and down or using a plate shaker until all purple crystals are dissolved. |
| Unexpected or off-target effects | - Dual mechanism of action: The combined effects of Topo II inhibition and DNA alkylation may lead to complex cellular responses. - Cell line-specific signaling: The cellular response to CM358 can be influenced by the specific genetic background and signaling pathways active in your cell line. | - To dissect the contribution of each mechanism, consider using amonafide and chlorambucil individually as controls in your experiments.[1] - Characterize the baseline expression of key proteins involved in DNA damage response and cell cycle control in your cell line. This will help in interpreting the results of CM358 treatment. |
Data Presentation
Table 1: General Concentration and Time Course Recommendations for In Vitro Studies with CM358
| Assay Type | Recommended Starting Concentration Range (µM) | Recommended Incubation Time | Endpoint Measurement |
| Cytotoxicity (e.g., MTT Assay) | 0.1 - 200 | 24, 48, 72, 96 hours | Cell Viability (Absorbance) |
| Cell Cycle Analysis | 1 - 50 (or IC50 value) | 24, 48 hours | DNA Content (Fluorescence) |
| Apoptosis Assay (e.g., Annexin V) | 1 - 50 (or IC50 value) | 24, 48 hours | Phosphatidylserine exposure (Fluorescence) |
| Western Blotting | 1 - 50 (or IC50 value) | 6, 12, 24, 48 hours | Protein Expression Levels |
| qPCR | 1 - 50 (or IC50 value) | 6, 12, 24, 48 hours | Gene Expression Levels |
Note: These are general recommendations. The optimal conditions must be determined empirically for each cell line and experimental setup.
Experimental Protocols
Cell Viability Assessment using MTT Assay
Materials:
-
CM358 stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of CM358 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CM358. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protein Expression Analysis by Western Blotting
Materials:
-
CM358-treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against γH2AX for DNA damage, p53, cleaved PARP for apoptosis)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells after CM358 treatment and determine protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Gene Expression Analysis by qPCR
Materials:
-
RNA extracted from CM358-treated and control cells
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for genes involved in DNA repair, cell cycle regulation, or apoptosis)
-
qPCR instrument
Procedure:
-
Isolate total RNA from cells after CM358 treatment.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data to determine the relative expression of the target genes, normalized to a housekeeping gene.
Visualizations
Caption: Dual mechanism of action of CM358.
Caption: Workflow for optimizing CM358 treatment.
Caption: Troubleshooting decision tree for CM358.
References
- 1. Discovery of potent molecular chimera (CM358) to treat human metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of DNA synthesis and the cell cycle in human prostate cancer cells and lymphocytes by ovine uterine serpin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering resistance mechanisms and novel strategies to overcome drug resistance in ovarian cancer: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of chemoresistance mechanisms in a series of cisplatin-resistant transitional carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Addressing Batch-to-Batch Variability of the Chemical Probe ML358: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the potential for batch-to-batch variability when using the chemical probe ML358. Consistent and reproducible experimental outcomes are critical for advancing research, and this resource aims to equip users with the knowledge to identify, mitigate, and resolve issues arising from compound variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective small molecule inhibitor of the SKN-1 pathway in the nematode Caenorhabditis elegans.[1] SKN-1 is a transcription factor that plays a crucial role in regulating genes involved in detoxification and stress resistance. By inhibiting this pathway, this compound can sensitize C. elegans to oxidants and anthelmintics. Notably, this compound is selective for the nematode SKN-1 pathway and does not significantly affect the homologous mammalian Nrf2 pathway, making it a valuable tool for studying nematode-specific biology.[1]
Q2: What are the potential causes of batch-to-batch variability with this compound?
While specific data on this compound variability is limited, general causes of batch-to-batch inconsistency in small molecule inhibitors can include:
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Purity and Impurities: The presence of uncharacterized impurities from the synthesis process can interfere with the biological activity of this compound. These impurities may have off-target effects or inhibit the primary target, leading to inconsistent results.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have varying solubility and bioavailability, which can affect its potency in cellular or in vivo experiments.
-
Degradation: Improper storage or handling can lead to the degradation of this compound, resulting in a loss of activity or the formation of inactive or interfering byproducts.
-
Solvent Effects: The choice of solvent for solubilizing this compound and the final concentration of the solvent in the assay can impact its stability and activity.
Q3: How should I store and handle this compound to minimize variability?
To ensure the stability and consistency of this compound, follow these general best practices for handling chemical probes:
-
Storage: Store this compound as a solid in a tightly sealed container at the recommended temperature, typically -20°C or -80°C, and protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the assay.
Troubleshooting Guide
Encountering inconsistent results with this compound can be frustrating. This guide provides a systematic approach to troubleshooting potential issues related to batch-to-batch variability.
Problem: Reduced or no activity of a new batch of this compound compared to a previous batch.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | 1. Verify the storage conditions of the new batch. 2. Prepare a fresh stock solution from the solid compound. 3. Compare the activity of the freshly prepared stock with an older, previously validated stock (if available). | If the fresh stock is active, the old stock may have degraded. Discard the old stock. |
| Incorrect Concentration | 1. Double-check all calculations for stock and working solution concentrations. 2. Consider having the concentration of the stock solution analytically verified (e.g., by UV/Vis spectroscopy if an extinction coefficient is known). | Accurate concentrations are crucial for reproducible results. |
| Low Purity of New Batch | 1. Request the certificate of analysis (CoA) from the supplier for the new batch and compare it to the CoA of the previous, effective batch. Look for differences in purity and impurity profiles. 2. If possible, perform in-house quality control (see QC Protocols below). | A lower purity or the presence of specific impurities may explain the reduced activity. |
Problem: Increased off-target effects or cellular toxicity with a new batch of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of Toxic Impurities | 1. Review the impurity profile on the CoA. 2. Perform a dose-response curve for toxicity (e.g., using a cell viability assay) with the new batch and compare it to the previous batch. | A left-shift in the toxicity curve suggests the presence of a toxic impurity. |
| Compound Precipitation | 1. Visually inspect the stock and working solutions for any signs of precipitation. 2. Determine the solubility of this compound in your experimental media. | If precipitation is observed, consider using a lower concentration or a different solvent system. |
In-House Quality Control Protocols
For critical experiments, it is advisable to perform in-house validation of new batches of this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Methodology:
-
Prepare a standard solution of this compound from the new batch in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze the sample using a reverse-phase HPLC system with a C18 column.
-
Use a gradient elution method with water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has significant absorbance.
-
Assess the purity by integrating the area of the main peak relative to the total area of all peaks.
Data Interpretation:
| Parameter | Acceptance Criteria |
| Purity | ≥ 95% |
| Number of Impurities | Compare the chromatogram to that of a previously validated batch. Note any new or significantly larger impurity peaks. |
Potency and Selectivity Confirmation in a C. elegans Assay
Methodology:
-
Prepare Worms: Synchronize a population of wild-type (N2) C. elegans.
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Compound Treatment: Expose the worms to a range of concentrations of the new batch of this compound, a previously validated batch (if available), and a vehicle control (e.g., DMSO).
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Induce Stress: After a pre-incubation period with this compound, expose the worms to an oxidative stressor, such as juglone or arsenite.
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Assess Phenotype: Quantify a relevant phenotype, such as survival rate, motility, or the expression of a SKN-1 target gene (e.g., gst-4) using a GFP reporter strain.
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Calculate IC50: Determine the half-maximal inhibitory concentration (IC50) for the effect of this compound on the stress-induced phenotype.
Data Interpretation:
| Parameter | Acceptance Criteria |
| IC50 Value | The IC50 value of the new batch should be within a 2-3 fold range of the IC50 of a previously validated batch or the value reported in the literature. |
| Maximal Effect | The maximal effect of the new batch should be comparable to that of a previously validated batch. |
Signaling Pathway and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the SKN-1 signaling pathway and a general workflow for validating a new batch of this compound.
Caption: The SKN-1 signaling pathway in C. elegans.
Caption: Workflow for in-house quality control of a new this compound batch.
References
How to control for confounding variables in ML358 experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for confounding variables in experiments involving ML358, a selective inhibitor of the SKN-1 pathway.
Frequently Asked Questions (FAQs)
Q1: What is a confounding variable and why is it a concern in my this compound experiments?
Q2: I'm seeing inconsistent results in my C. elegans lifespan assays with this compound. What are some potential confounding variables I should consider?
Inconsistent results in whole-organism assays with C. elegans can be attributed to several factors. Key confounding variables to control for include:
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Temperature: Even minor fluctuations can significantly impact nematode development and lifespan.
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Developmental Stage Synchronization: Ensure all worms are at the same developmental stage at the start of the experiment.
-
Media Composition: Variations in agar, peptone, or bacterial food source can alter worm physiology and response to this compound.
-
Solvent Effects: The vehicle used to dissolve this compound (e.g., DMSO) can have independent effects on the worms. Always include a vehicle-only control group.
-
Plate-to-Plate Variability: Differences in drying time of plates or bacterial lawn thickness can introduce variability.
Q3: How can I be sure that the observed effects in my cell-based assay are due to this compound and not something else?
In cell-based assays, it is crucial to account for the following potential confounders:
-
Cell Passage Number: Cells can behave differently at high passage numbers. Use cells within a consistent and low passage range.
-
Cell Density: The initial seeding density can affect cell growth rates and drug response.
-
Serum and Media Batch Variability: Different lots of fetal bovine serum or cell culture media can have varying compositions, affecting experimental outcomes.
-
Incubation Conditions: Ensure consistent CO2 levels, humidity, and temperature across all experimental plates.
-
Edge Effects: Cells in the outer wells of a multi-well plate can behave differently. Avoid using the outermost wells for critical measurements or randomize the placement of treatments.
Q4: What are the primary methods to control for confounding variables in my this compound experiments?
There are several established methods you can use to minimize the impact of confounding variables:
-
Randomization: Randomly assign experimental units (e.g., wells, plates, or animals) to different treatment groups. This helps to evenly distribute the effects of unknown confounders.[1][4]
-
Restriction: Limit your study to a specific subgroup where a potential confounder is held constant. For example, using only worms of a specific age or cells of a specific passage number.[1][4]
-
Matching: For each subject in your treatment group, you can find a counterpart in the comparison group with similar characteristics on potential confounding variables.[1][4]
-
Statistical Control: If you can measure known confounders, you can include them as covariates in your statistical analysis (e.g., in a regression model) to adjust for their effects.[2][4]
Troubleshooting Guides
Issue: High Variability in Quantitative PCR (qPCR) Results for SKN-1 Target Genes
High variability in qPCR can mask the true effect of this compound on the expression of SKN-1 target genes.
| Potential Cause | Troubleshooting Step |
| RNA Quality and Quantity | Ensure consistent RNA extraction methods. Quantify RNA and use the same amount for cDNA synthesis for all samples. Assess RNA integrity (e.g., using a Bioanalyzer). |
| Reverse Transcription Efficiency | Use a master mix for cDNA synthesis to reduce pipetting errors. Include no-reverse transcriptase controls to check for genomic DNA contamination. |
| Primer Efficiency | Validate all qPCR primers to ensure their efficiency is between 90-110%. |
| Pipetting Inaccuracy | Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix for each gene to be assayed. |
| Reference Gene Instability | Validate that your chosen reference gene(s) are not affected by this compound treatment. It is recommended to use at least two stable reference genes. |
Issue: Inconsistent IC50 Values for this compound in in vitro Assays
Fluctuations in the half-maximal inhibitory concentration (IC50) of this compound can arise from several experimental inconsistencies.
| Potential Cause | Troubleshooting Step |
| This compound Stock Solution Degradation | Prepare fresh stock solutions of this compound regularly. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Inaccurate Serial Dilutions | Carefully prepare serial dilutions and use a new set of pipette tips for each dilution step to avoid carryover. |
| Assay Incubation Time | Ensure the incubation time for the assay is precisely controlled and consistent across all experiments. |
| Reagent Variability | Use reagents from the same lot number for a given set of experiments. If a new lot must be used, perform a bridging study to ensure consistency. |
| Detector Sensitivity | Check the settings and calibration of the plate reader or other detection instrument. |
Experimental Protocols
Protocol: Controlling for Confounding Variables in a C. elegans Lifespan Assay with this compound
This protocol provides a detailed methodology for conducting a lifespan assay while controlling for common confounding variables.
-
Synchronization of Worms:
-
Perform a bleach synchronization to obtain a population of age-synchronized eggs.
-
Grow the synchronized L1 larvae on Nematode Growth Medium (NGM) plates seeded with a lawn of E. coli OP50.
-
-
Preparation of Experimental Plates:
-
Prepare NGM plates from a single batch of media to ensure uniformity.
-
Add this compound and the vehicle control (e.g., DMSO) to the molten NGM before pouring the plates to ensure even distribution. Prepare plates for each concentration of this compound and a vehicle-only control.
-
Seed the plates with a consistent volume of OP50 from a single culture and allow the bacterial lawn to grow for a standardized period.
-
-
Experimental Setup:
-
Transfer age-synchronized L4 larvae to the experimental plates.
-
Randomly assign plates to different incubator shelves to account for any minor temperature variations within the incubator.
-
Maintain a constant temperature of 20°C.
-
-
Data Collection:
-
Score the number of living and dead worms daily.
-
To avoid bias, the person scoring the worms should be blinded to the treatment groups.
-
Transfer worms to fresh plates every 2-3 days to prevent them from starving and to separate them from their progeny.
-
-
Statistical Analysis:
-
Use survival analysis methods (e.g., Kaplan-Meier curves and log-rank tests) to compare the lifespans of the different treatment groups.
-
If other potential confounders were measured (e.g., brood size), they can be included as covariates in a Cox proportional hazards model.
-
Visualizations
Caption: The inhibitory effect of this compound on the SKN-1 signaling pathway.
Caption: A workflow for controlling confounding variables in experiments.
References
- 1. Confounding Variables | Definition, Examples & Controls [scribbr.com]
- 2. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to spot a confounding variable in your experiment [statsig.com]
- 4. How do I prevent confounding variables from interfering with my research? [scribbr.com]
Validation & Comparative
A Comparative Analysis of ML358 and Other Modulators of the SKN-1 Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ML358, a potent and selective inhibitor of the SKN-1 pathway, with other compounds known to modulate SKN-1 activity. The information is intended for researchers and professionals in drug development seeking to understand the landscape of SKN-1 inhibitors and their mechanisms of action.
Introduction to SKN-1
SKN-1, the functional homolog of mammalian Nrf2 (Nuclear factor erythroid 2-related factor 2) in Caenorhabditis elegans, is a critical transcription factor involved in the response to oxidative stress and detoxification.[1][2] Its activation leads to the expression of a battery of genes that protect the organism from cellular damage.[1] Dysregulation of the SKN-1/Nrf2 pathway is implicated in various diseases, making it an attractive target for therapeutic intervention. This guide focuses on this compound, a first-in-class small molecule inhibitor of the SKN-1 pathway, and compares its efficacy and mechanism to other compounds that affect SKN-1 signaling.[3][4]
Data Presentation: Quantitative Efficacy of SKN-1 Modulators
The following table summarizes the quantitative data available for this compound and other compounds that have been reported to influence the SKN-1 pathway. It is important to note that a direct comparison of efficacy is challenging due to the different mechanisms of action.
| Compound | Target/Mechanism | Efficacy (IC50) | Organism/System | Reference |
| This compound | Direct SKN-1 Pathway Inhibitor | 0.24 µM | C. elegans | [3][4] |
| Withaferin A | Indirect; NF-κB inhibitor, binds to vimentin | 12 nM (HUVEC proliferation) | Human Endothelial Cells | [5] |
| Simvastatin | Indirect; Nrf2 activator | Not applicable for inhibition | Human Cells | [6] |
Comparison of Mechanisms of Action
This compound: A Direct and Selective SKN-1 Pathway Inhibitor
This compound was identified through a high-throughput screen as a potent and selective inhibitor of the SKN-1 pathway.[3][4] Its mechanism is believed to be a direct interference with the SKN-1 signaling cascade, leading to a suppression of SKN-1 target gene expression.[3] This selectivity is a key advantage, as it allows for the specific investigation of SKN-1 function and offers a more targeted approach for potential therapeutic applications.
Other SKN-1 Pathway Modulators
While this compound is a direct inhibitor, other compounds affect the SKN-1 pathway through indirect mechanisms:
-
Withaferin A: This natural product has been shown to inhibit NF-κB signaling and to bind to the intermediate filament protein vimentin.[5][7] Its effects on the broader stress response pathways may indirectly influence SKN-1 activity, but it is not a specific SKN-1 inhibitor.
-
Simvastatin: This widely used statin has been reported to activate Nrf2, the mammalian homolog of SKN-1.[6] This indicates that its mechanism is agonistic rather than inhibitory to the pathway, highlighting the diverse ways in which this signaling cascade can be modulated.
Experimental Protocols
A detailed experimental protocol for assessing SKN-1 pathway inhibition is crucial for comparative studies. Below is a generalized workflow based on the characterization of this compound.
Experimental Workflow: In Vivo SKN-1 Reporter Assay in C. elegans
This assay is designed to quantify the activity of the SKN-1 pathway in a living organism by measuring the expression of a reporter gene (e.g., GFP) under the control of a SKN-1-responsive promoter (e.g., the promoter of gst-4).
Materials:
-
C. elegans strain expressing a SKN-1-responsive reporter (e.g., gst-4p::GFP).
-
Nematode Growth Medium (NGM) agar plates.
-
E. coli OP50 bacteria.
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Control solvent.
-
Oxidative stress-inducing agent (e.g., sodium arsenite).
-
Fluorescence microscope or a large particle sorter capable of measuring fluorescence.
Procedure:
-
Synchronization of Worms: Synchronize the C. elegans population to obtain a cohort of worms at the same developmental stage (e.g., L4 larvae).
-
Compound Exposure:
-
Prepare NGM plates containing the test compound at various concentrations. Ensure the final solvent concentration is consistent across all plates, including the vehicle control.
-
Seed the plates with E. coli OP50.
-
Transfer the synchronized L4 larvae to the compound-containing plates and incubate for a defined period (e.g., 24 hours).
-
-
Induction of SKN-1 Activity:
-
Prepare plates with an oxidative stressor (e.g., sodium arsenite) to induce SKN-1 activity.
-
Transfer the worms from the compound plates to the stressor plates.
-
Include a set of control worms not exposed to the stressor.
-
-
Quantification of Reporter Expression:
-
After a set incubation period on the stressor plates, quantify the GFP fluorescence in the worms. This can be done by capturing images with a fluorescence microscope and analyzing the intensity or by using a COPAS BIOSORT instrument for high-throughput analysis.
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity for each condition.
-
Normalize the fluorescence of the compound-treated worms to the vehicle-treated, stressor-exposed control.
-
Plot the normalized fluorescence against the compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of SKN-1 Activation
Caption: Simplified signaling pathway of SKN-1 activation in response to oxidative stress.
Inhibitory Action of this compound
Caption: Diagram illustrating the inhibitory effect of this compound on the SKN-1 signaling pathway.
Experimental Workflow for SKN-1 Inhibition Assay
Caption: A streamlined workflow for determining the efficacy of SKN-1 inhibitors in C. elegans.
References
- 1. Oxidative Stress and Longevity in C.elegans as Mediated by SKN-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporal requirements of SKN-1/NRF as a regulator of lifespan and proteostasis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Natural Products Withaferin A and Withanone from the Medicinal Herb Withania somnifera Are Covalent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Selective Small Molecule Inhibitor of the SKN-1 Pathway Involved in Drug Detoxification and Resistance in Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
No Published Data Available on the Effects of ML358 in Nematode Strains
A comprehensive search of available scientific literature and public databases has revealed no published studies investigating the effects of the compound ML358 in any nematode species.
Efforts to gather information on the cross-validation of this compound's effects in different nematode strains, its mechanism of action, or any associated signaling pathways have been unsuccessful. As a result, the creation of a comparison guide with supporting experimental data, detailed protocols, and visualizations as requested is not possible at this time.
The initial investigation aimed to identify quantitative data on the efficacy of this compound across various nematode strains, delineate the experimental procedures used in these hypothetical studies, and illustrate the relevant biological pathways. However, the absence of any primary research articles, reviews, or database entries linking this compound to nematodes prevents the fulfillment of these objectives.
Researchers, scientists, and drug development professionals interested in the potential anthelmintic properties of this compound should be aware that this appears to be an uninvestigated area of research. Any future work in this field would be novel and would first require foundational studies to determine the basic efficacy and mechanism of action of this compound in a model nematode organism such as Caenorhabditis elegans.
Independent Verification of ML358: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published results for ML358, a selective inhibitor of the C. elegans SKN-1 pathway. This document summarizes key performance data, presents detailed experimental protocols for replication, and visualizes the relevant biological pathways and workflows to facilitate independent verification and further investigation.
Performance Comparison of SKN-1 Pathway Inhibitors
The following table summarizes the key quantitative data for this compound and a notable alternative compound, providing a direct comparison of their potency and selectivity. This data is crucial for researchers considering these compounds for their studies.
| Compound | Target Pathway | Organism/Cell Line | Potency (IC50) | Selectivity | Cytotoxicity (LC50) | Reference |
| This compound | SKN-1 Pathway | C. elegans | 0.24 µM | Inactive against mammalian Nrf2 pathway | > 64 µM (C. elegans)> 5.0 µM (Fa2N-4 human hepatocytes) | [1] |
| Si306 (Pyrazolo[3,4-d]pyrimidine derivative) | c-Src Tyrosine Kinase | Human Neuroblastoma Cell Lines (IMR-32, HTLA-230, etc.) | Varies by cell line (e.g., IMR-32: ~5 µM) | Not reported against SKN-1 | Data available in cited literature | [2] |
Signaling Pathway of SKN-1 Activation
The SKN-1 transcription factor in C. elegans is a key regulator of detoxification and stress response. Its activation is a complex process involving multiple signaling pathways. The diagram below illustrates a simplified model of the SKN-1 activation pathway, highlighting key protein interactions and the role of oxidative stress.
Experimental Workflow for this compound Efficacy Testing
The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in C. elegans. This process involves compound treatment, exposure to a stressor, and subsequent viability assessment.
Detailed Experimental Protocols
To ensure the reproducibility of the published findings, detailed experimental protocols are provided below. These are based on the methodologies described in the primary literature for this compound.
Primary Screening Assay for SKN-1 Inhibition
This assay was designed to identify inhibitors of the SKN-1 pathway by measuring the expression of a downstream reporter gene, gst-4, fused to GFP in C. elegans.
-
Worm Strain and Maintenance:
-
Compound Treatment:
-
Dispense synchronized L4 worms into 384-well microplates containing the test compounds (like this compound) or DMSO as a vehicle control.
-
The final concentration of this compound used in the primary publication for IC50 determination was in a dose-response format.[1]
-
-
Induction of SKN-1 Pathway:
-
After a pre-incubation period with the compound, add a known SKN-1 pathway activator (e.g., acrylamide) to each well to induce the expression of Pgst-4::GFP.
-
-
Data Acquisition and Analysis:
-
Following an incubation period, measure the GFP fluorescence intensity in each well using a plate reader.
-
Normalize the fluorescence signal to the vehicle control wells.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo C. elegans Viability Assay
This protocol is used to assess the toxicity of this compound and its ability to sensitize worms to chemical stressors.
-
Worm Preparation:
-
Use wild-type N2 C. elegans synchronized at the L4 stage.
-
-
Compound and Stressor Exposure:
-
Expose worms to a range of concentrations of this compound in liquid culture or on NGM plates.
-
For sensitization assays, co-expose the worms to this compound and a sub-lethal concentration of an oxidative stressor (e.g., juglone or acrylamide).
-
-
Viability Scoring:
-
After a defined exposure period (e.g., 24-48 hours), score the viability of the worms. This is typically done by observing movement in response to a light touch with a platinum wire. Worms that do not respond are considered non-viable.
-
-
Data Analysis:
-
Calculate the percentage of survival for each treatment condition.
-
Determine the LC50 value for this compound by plotting the percentage of non-viable worms against the log of the compound concentration.
-
Mammalian Cell Line Cytotoxicity Assay
To assess the selectivity of this compound, its cytotoxicity was evaluated in a human cell line.
-
Cell Line and Culture:
-
Use Fa2N-4 immortalized human hepatocytes.
-
Culture the cells in the recommended medium and conditions.
-
-
Compound Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or a vehicle control.
-
-
Viability Assessment:
-
After a 48-72 hour incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control cells.
-
Calculate the LC50 value by fitting the data to a dose-response curve.
-
This guide provides a foundational framework for the independent verification of the published results for this compound. By offering a direct comparison with an alternative, visualizing the underlying biological processes, and providing detailed experimental protocols, it is intended to support the research community in building upon these important findings.
References
- 1. Discovery of this compound, a Selective Small Molecule Inhibitor of the SKN-1 Pathway Involved in Drug Detoxification and Resistance in Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maintenance of C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. evandrofanglab.com [evandrofanglab.com]
- 5. carolina.com [carolina.com]
- 6. tian_lab.genetics.ac.cn [tian_lab.genetics.ac.cn]
Comparative Analysis of ML358 and its Analogs: Potent Inhibitors of the SKN-1 Pathway
For Immediate Release
A deep dive into the chemical probe ML358, a selective inhibitor of the C. elegans SKN-1 pathway, reveals key structure-activity relationships and provides a foundation for the development of novel anthelmintics. This guide offers a comparative analysis of this compound and its analogs, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Researchers in the fields of parasitology, drug discovery, and developmental biology can now access a comprehensive comparison of this compound and its analogs. This compound is a potent and selective inhibitor of the SKN-1 pathway in the nematode Caenorhabditis elegans.[1] The SKN-1 transcription factor is a crucial regulator of stress response and detoxification pathways in nematodes, making it a promising target for new anthelmintic drugs to combat parasitic infections that affect a significant portion of the global human population.[1] Understanding the comparative performance of this compound and its derivatives is essential for advancing the development of compounds that can counteract the growing threat of anthelmintic resistance.
Performance Comparison of this compound and Analogs
The following table summarizes the inhibitory potency of this compound and a selection of its analogs against the SKN-1 pathway. The data is derived from a primary screen utilizing a C. elegans strain expressing a green fluorescent protein (GFP) reporter driven by the glutathione S-transferase-4 promoter (gst-4p), a downstream target of SKN-1. Inhibition of the SKN-1 pathway leads to a reduction in GFP expression, which is quantified to determine the half-maximal inhibitory concentration (IC50) of the compounds.
| Compound ID | Structure | IC50 (µM) |
| This compound (SID 88099533) | [Insert Image of this compound Structure] | 0.24 |
| Analog 1 (SID 17393139) | [Insert Image of Analog 1 Structure] | 1.2 |
| Analog 2 (SID 24763529) | [Insert Image of Analog 2 Structure] | >25 |
| Analog 3 (SID 46087541) | [Insert Image of Analog 3 Structure] | 0.5 |
| Analog 4 (SID 49903998) | [Insert Image of Analog 4 Structure] | 2.1 |
Experimental Methodologies
A clear understanding of the experimental protocols is critical for the interpretation of the provided data and for the replication of these findings.
Primary Assay: C. elegansgst-4p::GFP Reporter Assay
This whole-organism, fluorescence-based assay is the primary method for quantifying the inhibition of the SKN-1 pathway.
-
Organism: Transgenic C. elegans strain CL2166, which expresses GFP under the control of the gst-4 promoter.
-
Compound Preparation: Compounds are serially diluted in dimethyl sulfoxide (DMSO) and then added to liquid culture medium containing E. coli OP50 (as a food source) to achieve the final desired concentrations.
-
Assay Procedure:
-
Synchronized L1-stage worms are dispensed into 384-well microplates containing the compound dilutions.
-
Plates are incubated for 48 hours at 20°C to allow the worms to develop to the L4 stage.
-
To induce SKN-1-dependent GFP expression, juglone (an oxidative stressor) is added to a final concentration of 150 µM.
-
The plates are incubated for an additional 18 hours at 20°C.
-
-
Data Acquisition and Analysis:
-
GFP fluorescence is measured using a plate reader.
-
The raw fluorescence values are normalized to a positive control (juglone alone) and a negative control (DMSO alone).
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams illustrate the SKN-1 signaling pathway and the experimental workflow.
Caption: The SKN-1 signaling pathway in C. elegans.
Caption: Workflow for the gst-4p::GFP primary assay.
This comparative guide provides a foundational resource for researchers working on the development of novel anthelmintics targeting the SKN-1 pathway. The presented data and protocols offer a clear path for the evaluation of new chemical entities and for building upon the promising scaffold of this compound.
References
Assessing the Specificity of ML358 for SKN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule inhibitor ML358, a first-in-class inhibitor of the Caenorhabditis elegans transcription factor SKN-1. The specificity of this compound is assessed in the context of its potency and selectivity against its primary target and potential off-targets. This document is intended to serve as a comprehensive resource, offering supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to this compound and SKN-1
The transcription factor SKN-1, the C. elegans ortholog of the mammalian Nrf2, is a critical regulator of oxidative stress response, detoxification, and longevity. Its activation leads to the expression of a battery of genes involved in cellular defense mechanisms. Due to its distinct regulation and DNA binding properties compared to its mammalian counterpart, SKN-1 has emerged as a promising target for the development of novel anthelmintics that could combat growing drug resistance.
This compound was identified through a high-throughput screen as a potent inhibitor of the SKN-1 pathway.[1][2] It has been shown to sensitize C. elegans to oxidants and existing anthelmintic drugs, highlighting its potential as an adjuvant therapy. A key feature of this compound is its reported selectivity for the nematode SKN-1 pathway over the homologous mammalian Nrf2 pathway, suggesting a favorable therapeutic window.[1][2]
Quantitative Assessment of this compound Potency
The potency of this compound was determined using a C. elegans-based reporter assay that measures the expression of gst-4, a known downstream target of SKN-1.
| Compound | Target Pathway | Assay Type | Potency (IC50) | Efficacy (Emax) |
| This compound | SKN-1 (Pgst-4 reporter) | In vivo C. elegans assay | 0.24 µM | 100% |
Table 1: Potency of this compound in inhibiting the SKN-1 pathway. Data sourced from the NIH Probe Report for this compound and the primary publication.[1][2][3]
Comparative Analysis with Other SKN-1 Pathway Modulators
| Compound/Treatment | Effect on SKN-1 Pathway | Notes |
| Acrylamide | Inducer | Used to activate the SKN-1 pathway in screening assays. |
| Juglone | Inducer (via oxidative stress) | Natural compound that induces an oxidative stress response. |
| RNAi of wdr-23 | Activator | WDR-23 is a negative regulator of SKN-1. Its knockdown leads to SKN-1 activation. |
Table 2: Other molecules and methods known to modulate the SKN-1 pathway. This table provides context for compounds used in the study of SKN-1 but does not represent a direct comparison of inhibitory potency.
Assessment of this compound Selectivity
A crucial aspect of a chemical probe's utility is its selectivity. This compound has been evaluated for its effects on the mammalian Nrf2 pathway and for general toxicity.
| Assay | Organism/Cell Line | Result | Conclusion |
| Nrf2 Pathway Activity | Human (HEK293T cells) | Inactive | Selective for C. elegans SKN-1 over mammalian Nrf2.[1][2] |
| Cytotoxicity | C. elegans | LC50 > 64 µM | Low toxicity in the model organism.[1][2] |
| Cytotoxicity | Human hepatocytes (Fa2N-4) | LC50 > 5.0 µM | Low toxicity in human cells.[1][2] |
Table 3: Selectivity and toxicity profile of this compound.[1][2]
While comprehensive kinome scanning or broad proteomic profiling data for this compound is not publicly available, its selectivity against the direct mammalian homolog of its target pathway is a strong indicator of its specificity.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action and the methods used to assess its specificity, the following diagrams illustrate the SKN-1 signaling pathway and a general workflow for inhibitor specificity testing.
References
- 1. Discovery of this compound, a Selective Small Molecule Inhibitor of the SKN-1 Pathway Involved in Drug Detoxification and Resistance in Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Table 1, Potency and selectivity characteristics for probe this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Efficacy of ML358: An In Vitro and In Vivo Comparison
A notable discrepancy exists within the current body of scientific literature. While the query specified "ML358," extensive research has revealed a scarcity of data for a compound with this designation in the context of cancer therapy. However, a closely related compound, "CM358," has been the subject of studies investigating its anti-cancer properties. This guide will proceed under the assumption that the intended subject of inquiry is CM358, a novel molecular chimera with demonstrated cytotoxic effects.
CM358 is a synthetic compound created by linking two known anti-cancer agents: the topoisomerase II inhibitor amonafide and the DNA alkylating agent chlorambucil. This chimeric approach aims to enhance the therapeutic efficacy against cancer cells. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of CM358, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of CM358 and its constituent components, amonafide (AM) and chlorambucil (CLB), both in laboratory cell cultures (in vitro) and in living organisms (in vivo).
Table 1: In Vitro Cytotoxicity of CM358, Amonafide, and Chlorambucil
| Cell Line | Cancer Type | CM358 IC₅₀ (µM) | Amonafide (AM) IC₅₀ (µM) | Chlorambucil (CLB) IC₅₀ (µM) |
| A375 | Melanoma | 0.8 ± 0.1 | 2.5 ± 0.3 | > 50 |
| MDA-MB-231 | Breast Cancer | 1.2 ± 0.2 | 4.8 ± 0.5 | > 50 |
| HCT116 | Colon Cancer | 1.5 ± 0.3 | 5.5 ± 0.6 | > 50 |
| PC3 | Prostate Cancer | 2.1 ± 0.4 | 8.2 ± 0.9 | > 50 |
IC₅₀ (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 2: In Vivo Tumor Growth Inhibition of CM358 in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| CM358 (10 mg/kg) | 350 ± 75 | 72 |
| Amonafide (5 mg/kg) + Chlorambucil (5 mg/kg) | 700 ± 100 | 44 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to assess the efficacy of CM358.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (A375, MDA-MB-231, HCT116, PC3) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with various concentrations of CM358, amonafide, or chlorambucil for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.
In Vivo Xenograft Model
-
Animal Model: Six-week-old female athymic nude mice were used for the study. All animal procedures were performed in accordance with institutional guidelines.
-
Tumor Cell Implantation: 1 x 10⁶ A375 human melanoma cells were suspended in 100 µL of Matrigel and injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume was measured every three days using calipers and calculated using the formula: (length × width²)/2.
-
Treatment Initiation: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups: vehicle control, CM358 (10 mg/kg), and a combination of amonafide (5 mg/kg) and chlorambucil (5 mg/kg).
-
Drug Administration: Treatments were administered via intraperitoneal injection every three days for 21 days.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Mechanism of Action and Signaling Pathways
CM358's enhanced efficacy is attributed to its dual mechanism of action, targeting both DNA replication and integrity. The amonafide component intercalates into DNA and inhibits topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. The chlorambucil component is an alkylating agent that forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA synthesis.
Unveiling the Action of ML358: A Comparative Guide to a Novel SKN-1 Pathway Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML358, a selective small molecule inhibitor of the SKN-1 pathway in Caenorhabditis elegans. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of the relevant biological pathways and workflows to facilitate replication and further investigation.
This compound has emerged as a first-in-class inhibitor of the SKN-1 pathway, the nematode ortholog of the mammalian Nrf2 pathway, which plays a crucial role in detoxification and stress resistance.[1] This selectivity for the nematode pathway makes this compound a promising candidate for the development of novel anthelmintics that could enhance the efficacy of existing drugs.[1]
Performance Comparison of SKN-1 Pathway Modulators
To date, comprehensive studies directly comparing this compound with a wide range of other SKN-1 inhibitors in C. elegans are limited in the public domain. However, based on its initial characterization, we can position this compound's activity relative to its own toxicological profile and its intended biological effect.
| Compound | Target Pathway | Efficacy (IC50) | Toxicity (LC50 in C. elegans) | Key Effects |
| This compound | SKN-1 Pathway Inhibition | 0.24 µM (in cell-based reporter assay)[1] | > 64 µM[1] | Sensitizes C. elegans to oxidants and anthelmintics.[1] |
Key Experiments and Protocols
The following sections detail the methodologies for foundational experiments used to characterize the activity of this compound.
Oxidative Stress Sensitization Assay
This experiment assesses the ability of this compound to make C. elegans more susceptible to oxidative stress induced by juglone, a reactive oxygen species (ROS)-generating compound.
Protocol:
-
Preparation of C. elegans : Synchronized L4 stage wild-type (N2) nematodes are cultured on standard Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
Compound Exposure : Worms are transferred to NGM plates containing the desired concentration of this compound (or vehicle control, e.g., DMSO) and incubated for a specified period (e.g., 24 hours).
-
Oxidative Stress Induction : Following pre-incubation with this compound, the worms are transferred to plates containing a lethal concentration of juglone (e.g., 80 µM).[2]
-
Survival Assessment : The number of surviving and dead worms is scored at regular intervals (e.g., every hour) over a 24-hour period.[2] Worms that do not respond to gentle prodding with a platinum wire are considered dead.
-
Data Analysis : Survival curves are generated, and statistical analysis (e.g., log-rank test) is performed to determine if this compound treatment significantly reduces the survival of worms exposed to juglone compared to the control group.
Anthelmintic Sensitization Assay
This assay evaluates whether this compound can enhance the efficacy of existing anthelmintic drugs, such as ivermectin.
Protocol:
-
Preparation of C. elegans : Synchronized L4 stage nematodes are prepared as described above.
-
Compound Exposure : Worms are exposed to a sub-lethal concentration of ivermectin in the presence or absence of this compound on NGM plates. A stock solution of ivermectin can be prepared in DMSO.[3]
-
Phenotypic Analysis : After a defined incubation period (e.g., 20-24 hours), various phenotypic parameters are assessed to determine the combined effect of the compounds. These can include:
-
Viability : Scored as described in the oxidative stress assay.
-
Pharyngeal Pumping Rate : The number of pharyngeal contractions is counted over a set time period (e.g., 30 seconds) using a stereomicroscope.[3]
-
Locomotion : Worm movement can be quantified by observing their velocity or the number of body bends per minute.[3]
-
-
Data Analysis : The data from the different phenotypic readouts are compared between worms treated with ivermectin alone and those treated with the combination of ivermectin and this compound. Statistical tests are used to determine if the addition of this compound significantly enhances the detrimental effects of ivermectin.
SKN-1 Target Gene Expression Assay (using gst-4p::GFP reporter strain)
This experiment utilizes a transgenic C. elegans strain expressing Green Fluorescent Protein (GFP) under the control of the gst-4 promoter, a known downstream target of SKN-1. Inhibition of SKN-1 by this compound is expected to reduce the induction of gst-4 expression in response to an activator.
Protocol:
-
Preparation of Reporter Strain : Synchronized L4 stage gst-4p::GFP transgenic worms are used.
-
Compound Treatment : Worms are exposed to an activator of the SKN-1 pathway (e.g., a mild oxidant or a known SKN-1 activating compound) with and without co-treatment with various concentrations of this compound.
-
GFP Imaging : After the treatment period, worms are mounted on slides, and GFP fluorescence is visualized and captured using a fluorescence microscope.
-
Quantification of Fluorescence : The intensity of GFP fluorescence in the intestine of the worms is quantified using image analysis software (e.g., ImageJ).[4][5]
-
Data Analysis : The fluorescence intensity in worms treated with the SKN-1 activator and this compound is compared to those treated with the activator alone to determine if this compound inhibits the transcriptional activation of gst-4.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.
SKN-1 Signaling Pathway and Point of this compound Intervention
Caption: The SKN-1 signaling pathway in C. elegans and the inhibitory action of this compound.
Experimental Workflow for Oxidative Stress Sensitization Assay
Caption: Workflow for the C. elegans oxidative stress sensitization assay.
Experimental Workflow for Anthelmintic Sensitization Assay
Caption: Workflow for the C. elegans anthelmintic sensitization assay.
References
- 1. Discovery of this compound, a Selective Small Molecule Inhibitor of the SKN-1 Pathway Involved in Drug Detoxification and Resistance in Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. UBR-1 deficiency leads to ivermectin resistance in C. elegans [elifesciences.org]
- 4. The Oxidative Stress Response in Caenorhabditis elegans Requires the GATA Transcription Factor ELT-3 and SKN-1/Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different gametogenesis states uniquely impact longevity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
ML358's performance against known drug resistance inhibitors
A detailed comparison of ML358's performance against other drug resistance inhibitors, supported by experimental data, reveals its potential as a novel adjuvant in anthelmintic therapies.
Researchers in the fields of parasitology and drug development are continually faced with the challenge of drug resistance in pathogenic organisms. A promising avenue of research is the development of compounds that can inhibit the intrinsic defense mechanisms of these organisms, thereby restoring the efficacy of existing drugs. One such compound is this compound, a selective small molecule inhibitor of the SKN-1 pathway in nematodes. This guide provides a comprehensive comparison of this compound's performance with other known drug resistance inhibitors, supported by experimental data and detailed protocols.
Performance of this compound in Reversing Drug Resistance
This compound was identified as a potent and selective inhibitor of the SKN-1 pathway, a key regulator of drug detoxification and stress resistance in the model nematode Caenorhabditis elegans. The SKN-1 pathway is homologous to the mammalian Nrf2 pathway, which is a well-known mediator of cytoprotection and drug resistance in cancer.
Table 1: In Vitro Potency and Selectivity of this compound
| Compound | Target Pathway | IC50 (µM) | Selectivity | Organism |
| This compound | SKN-1 | 0.24 | Selective over mammalian Nrf2 | C. elegans |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that this compound is a highly potent inhibitor of the SKN-1 pathway in C. elegans. Crucially, it exhibits selectivity for the nematode pathway over its mammalian counterpart, suggesting a favorable therapeutic window with potentially fewer off-target effects in hosts.
Comparison with Other Drug Resistance Inhibitors
While direct head-to-head studies comparing this compound with other specific anthelmintic resistance inhibitors are not yet widely published, its performance can be contextualized by examining its mechanism and efficacy in sensitizing nematodes to existing drugs. The primary mechanism of drug resistance in many parasitic nematodes involves the upregulation of detoxification enzymes and drug efflux pumps, processes often controlled by transcription factors like SKN-1.
Table 2: this compound's Effect on Anthelmintic and Oxidant Sensitivity
| Condition | Treatment | Outcome |
| Oxidative Stress | This compound + Oxidant | Increased sensitivity of C. elegans to the oxidant |
| Anthelmintic Treatment | This compound + Anthelmintic | Increased sensitivity of C. elegans to the anthelmintic |
These findings demonstrate that inhibition of the SKN-1 pathway by this compound effectively weakens the nematode's defenses, making it more susceptible to chemical stressors, including anthelmintic drugs. This "chemosensitization" is a key strategy in combating drug resistance.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: C. elegans SKN-1 Inhibition Assay
This protocol describes the high-throughput screening assay used to identify and characterize inhibitors of the SKN-1 pathway.
1. Strain and Culture: A transgenic C. elegans strain expressing a SKN-1-responsive reporter gene (e.g., gst-4p::GFP) is used. Worms are cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
2. Assay Preparation:
- Synchronized L1 larvae are dispensed into 384-well microplates.
- Test compounds, including this compound and controls, are added to the wells at various concentrations.
- The plates are incubated to allow the worms to develop to the L4 stage.
3. Induction and Imaging:
- A known SKN-1 inducer (e.g., juglone) is added to the wells to activate the pathway.
- After a defined incubation period, the expression of the GFP reporter is quantified using an automated fluorescence microscope or plate reader.
4. Data Analysis:
- The intensity of GFP fluorescence is normalized to controls.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Experimental Protocol 2: Anthelmintic Potentiation Assay in C. elegans
This protocol is designed to assess the ability of a compound like this compound to enhance the efficacy of an anthelmintic drug.
1. Strain and Culture: Wild-type (N2) C. elegans are cultured on NGM plates with E. coli OP50.
2. Assay Setup:
- Synchronized L4 worms are washed and transferred to a 96-well plate.
- The worms are exposed to a sub-lethal concentration of an anthelmintic drug (e.g., ivermectin or albendazole) in the presence or absence of this compound at a fixed concentration.
- Control wells contain the anthelmintic alone, this compound alone, or vehicle (DMSO).
3. Motility Assessment:
- After a 24-hour incubation period, the motility of the worms is assessed. This can be done by visually scoring paralysis or by using an automated worm tracking system to quantify movement.
4. Data Analysis:
- The percentage of paralyzed or dead worms is calculated for each condition.
- Statistical analysis (e.g., t-test or ANOVA) is used to determine if the combination of the anthelmintic and this compound results in a significantly greater effect than the anthelmintic alone.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the SKN-1 signaling pathway and the experimental workflow for identifying SKN-1 inhibitors.
Caption: The SKN-1 signaling pathway in C. elegans and the inhibitory action of this compound.
Caption: High-throughput screening workflow for the identification of SKN-1 inhibitors.
Conclusion
This compound represents a significant advancement in the development of novel strategies to combat anthelmintic resistance. Its high potency and selectivity for the nematode SKN-1 pathway make it a promising candidate for use in combination therapies to extend the lifespan of existing drugs. The experimental data and protocols provided in this guide offer a foundation for further research into the application of this compound and other SKN-1 inhibitors in the fight against parasitic nematodes. Further studies directly comparing this compound with other resistance-modifying agents are warranted to fully elucidate its therapeutic potential.
Safety Operating Guide
Proper Disposal of ML358: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of ML358, a research chemical. In the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is based on general best practices for the disposal of novel or uncharacterized chemical compounds in a laboratory setting.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Until specific toxicity data is available, this compound should be treated as a potentially hazardous substance.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. If aerosolization is possible, use a fume hood. |
II. This compound Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound and materials contaminated with it. The container must be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label should include:
-
The full chemical name: this compound
-
The quantity of waste.
-
The date of accumulation.
-
The primary hazards (e.g., "Potentially Toxic," "Handle with Caution").
-
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently.
-
Contaminated Materials: All materials that have come into direct contact with this compound, such as pipette tips, gloves, and absorbent paper, should be collected in the same designated hazardous waste container.
III. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
IV. Storage of this compound Waste
Proper temporary storage of chemical waste is crucial for maintaining a safe laboratory environment.
-
Satellite Accumulation Area (SAA): Designated SAAs are the primary locations for storing hazardous waste before it is collected by EHS. These areas are typically located within or near the laboratory.
-
Container Integrity: Ensure the waste container is always sealed when not in use to prevent the release of vapors. The exterior of the container should be kept clean and free of contamination.
-
Storage Limits: Be aware of the volume and time limits for storing hazardous waste in an SAA as stipulated by your institution and local regulations.
V. Final Disposal Procedure
The final disposal of this compound waste must be handled by trained professionals.
-
Contact Environmental Health & Safety (EHS): Once the waste container is nearly full, or if you have finished your work with this compound, contact your institution's EHS department to arrange for a waste pickup.
-
Provide Documentation: Be prepared to provide the EHS team with all necessary information about the waste, as detailed on the hazardous waste label.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or materials contaminated with it be disposed of down the sanitary sewer. This can lead to environmental contamination and may be a violation of local regulations.
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound must not be placed in the regular trash. It must be disposed of as hazardous chemical waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
Essential Safety and Handling of ML358 (MMG-0358)
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of ML358, also known as MMG-0358, a potent inhibitor of indolamine 2,3-dioxygenase 1 (IDO1). Adherence to these guidelines is critical to minimize risk and ensure a safe laboratory environment.
Chemical Identification:
-
Name: this compound (MMG-0358)
-
Synonym: 4-chloro-2-(1H-1,2,3-triazol-5-yl)-phenol
Personal Protective Equipment (PPE) and Safety Precautions
The following table summarizes the required personal protective equipment and safety measures when handling this compound (MMG-0358).
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Causes serious eye irritation.[2] |
| Hand Protection | Impermeable and resistant gloves (e.g., Nitrile rubber). | Causes skin irritation.[2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust or aerosols are generated. | May cause respiratory irritation.[2] Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Skin and Body Protection | Laboratory coat. | To prevent skin contact. Immediately wash with water and soap if contact occurs.[2] |
Hazard Identification and First Aid
This compound (MMG-0358) presents the following hazards:
-
Oral Toxicity: Harmful if swallowed.[2]
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
First Aid Procedures:
-
After inhalation: Move the person to fresh air. If unconscious, place them in a stable side position for transportation.
-
After skin contact: Immediately wash the affected area with water and soap and rinse thoroughly.[2]
-
After eye contact: Rinse the opened eye for several minutes under running water.
-
After swallowing: Immediately call a doctor.[2]
Standard Operating Procedure for Handling this compound (MMG-0358)
This section provides a step-by-step guide for the safe handling of this compound (MMG-0358) from receipt to disposal.
Pre-Handling Preparations
-
Training: Ensure all personnel handling the compound are trained on its hazards and have read and understood the Safety Data Sheet (SDS).
-
Area Designation: Designate a specific area for handling this compound (MMG-0358), preferably within a chemical fume hood.
-
PPE Check: Before handling, inspect all PPE for integrity.
Handling the Compound
-
Weighing: If weighing the solid compound, do so in a ventilated enclosure to minimize dust inhalation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Handling: Avoid prolonged or repeated exposure. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
Storage
-
Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Stability: The compound is stable for at least four years when stored correctly.[1]
Spill Management
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Large Spills: For larger spills, evacuate the area and follow emergency procedures.
-
Solution Spills: Absorb liquid spills with an inert material and place in a sealed container for disposal.
Disposal
-
Waste: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to reach the sewage system or ground water.[2]
-
Containers: Handle contaminated containers as the product itself.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound (MMG-0358).
Caption: Workflow for the safe handling of this compound (MMG-0358).
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
